Technical Documentation Center

KMH-233 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: KMH-233
  • CAS: 1941174-13-5

Core Science & Biosynthesis

Foundational

KMH-233 mechanism of action LAT1 inhibitor

An In-depth Technical Guide on the Core Mechanism of Action of KMH-233, a LAT1 Inhibitor Audience: Researchers, Scientists, and Drug Development Professionals Abstract The L-type amino acid transporter 1 (LAT1 or SLC7A5)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core Mechanism of Action of KMH-233, a LAT1 Inhibitor Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The L-type amino acid transporter 1 (LAT1 or SLC7A5) is a critical mediator of large neutral amino acid transport, and its overexpression is a hallmark of many human cancers, correlating with poor prognosis.[1][2] This dependency on LAT1 for essential amino acids to fuel rapid growth and proliferation makes it a prime therapeutic target.[2][3][4] KMH-233 is a potent, selective, and slowly reversible inhibitor of LAT1.[5][6] This technical guide provides a detailed examination of the core mechanism of action of KMH-233, outlines robust experimental protocols for its characterization, and presents key quantitative data, offering a comprehensive resource for researchers in oncology and drug development.

The Core Mechanism of Action: Starving the Tumor

KMH-233 exerts its anti-cancer effects by competitively inhibiting LAT1, thereby blocking the cellular uptake of essential amino acids like leucine.[5] This action triggers a cascade of metabolic and signaling disruptions that culminate in the suppression of cancer cell growth and potentiation of other anti-cancer agents.[5][6]

Biochemical Interaction: Competitive and Reversible Inhibition

LAT1 is a sodium-independent antiporter that facilitates the transport of large neutral amino acids across the cell membrane, a process vital for protein synthesis and cellular metabolism.[2][3][7] KMH-233 functions by binding to the LAT1 protein, competitively blocking the substrate binding site and thereby preventing the influx of amino acids such as L-leucine.[3][5] This inhibition is potent and has been shown to be slowly reversible, allowing for sustained target engagement.[6] The efficacy of this inhibition is demonstrated by its ability to significantly reduce L-leucine uptake in cancer cells at micromolar concentrations.[5]

Cellular Consequences: A Two-Pronged Attack on Cancer Cell Metabolism

By inducing a state of amino acid deprivation, KMH-233 activates two major signaling pathways that are crucial regulators of cell growth and stress response.

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Its activity is highly dependent on the intracellular concentration of amino acids, particularly leucine. By blocking leucine uptake, KMH-233 leads to the inactivation of the mTORC1 pathway.[1][8] This is experimentally observed through the reduced phosphorylation of mTORC1's downstream targets, such as p70-S6 Kinase (p70-S6K) and ribosomal protein S6 (RPS6).[9] The ultimate consequence of mTORC1 inhibition is a profound decrease in global protein synthesis and cell cycle arrest, thereby halting tumor cell proliferation.[4][10]

Amino acid starvation, as induced by KMH-233, triggers the General Amino Acid Control (GAAC) pathway, a key cellular stress response.[1][11] This pathway is initiated by the accumulation of uncharged tRNAs, which activates the kinase GCN2. GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis but selective translation of certain stress-response genes, most notably Activating Transcription Factor 4 (ATF4).[9][12] Sustained ATF4 activation can upregulate genes involved in apoptosis, contributing to the cytotoxic effects of LAT1 inhibition.[12]

a KMH-233 Mechanism of Action cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Leucine_ext Large Neutral Amino Acids (e.g., Leucine) LAT1 LAT1 (SLC7A5) Leucine_ext->LAT1 transport Leucine_int Intracellular Leucine LAT1->Leucine_int GAAC GAAC Pathway (Stress Response) LAT1->GAAC inhibition activates mTORC1 mTORC1 (Active) Leucine_int->mTORC1 activates p70S6K p70-S6K / RPS6 Phosphorylation mTORC1->p70S6K Protein_Synth Protein Synthesis & Cell Proliferation p70S6K->Protein_Synth promotes ATF4 ATF4 Upregulation GAAC->ATF4 Apoptosis Apoptosis ATF4->Apoptosis can lead to KMH233 KMH-233 KMH233->LAT1 INHIBITS

Caption: KMH-233 blocks LAT1, suppressing mTORC1 and activating the GAAC stress response.

Experimental Validation and Characterization

To rigorously assess the mechanism of action of KMH-233, a series of well-defined experimental protocols are essential. These protocols form a self-validating system to confirm target engagement, cellular activity, and downstream pathway modulation.

Protocol: LAT1 Inhibition Assay via Radiolabeled Substrate Uptake

This assay directly measures the inhibitory potency of KMH-233 on LAT1 function.

Objective: To determine the IC50 value of KMH-233 for the inhibition of L-leucine uptake.

Methodology:

  • Cell Seeding: Plate a human cancer cell line with high LAT1 expression (e.g., MCF-7, HT-29) onto 24-well plates and culture until 80-90% confluency.[13][14]

  • Cell Washing: Gently wash the cells three times with a pre-warmed, sodium-free Hanks' Balanced Salt Solution (HBSS) to remove residual amino acids and inhibit sodium-dependent transporters.[13]

  • Pre-incubation: Add HBSS containing various concentrations of KMH-233 (e.g., 0.1 µM to 1000 µM) to the wells. Incubate for 10-15 minutes at 37°C.[15]

  • Initiate Uptake: Add HBSS containing [¹⁴C]-L-leucine (at a fixed concentration, e.g., 1 µM) along with the corresponding concentration of KMH-233.[5][13]

  • Incubation: Incubate for a short, defined period within the linear uptake range (e.g., 1-5 minutes) at 37°C.[5][13]

  • Terminate Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.[13][15]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Quantification: Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Western Blot Analysis of Downstream Signaling Pathways

This protocol validates the cellular consequences of LAT1 inhibition by KMH-233.

Objective: To detect changes in the phosphorylation status and protein levels of key components of the mTORC1 and GAAC pathways.

Methodology:

  • Cell Treatment: Culture LAT1-expressing cancer cells and treat them with KMH-233 at concentrations around its determined IC50 for cell growth for various time points (e.g., 6, 12, 24 hours).

  • Protein Extraction: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against key targets: p-p70-S6K, total p70-S6K, p-RPS6, total RPS6, ATF4, and a loading control (e.g., β-actin or GAPDH).[9]

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and target proteins to the loading control to determine relative changes.

b Experimental Workflow for KMH-233 Characterization cluster_prep Preparation cluster_assay Assays cluster_analysis Analysis & Outcome Cell_Culture 1. Culture LAT1-High Cancer Cells KMH_Treat 2. Treat with KMH-233 (Dose-Response / Time-Course) Cell_Culture->KMH_Treat Uptake_Assay 3a. [14C]-L-Leucine Uptake Assay KMH_Treat->Uptake_Assay WB_Assay 3b. Protein Extraction & Western Blot KMH_Treat->WB_Assay IC50_Calc 4a. IC50 Calculation (Target Engagement) Uptake_Assay->IC50_Calc Signal_Analysis 4b. Downstream Signaling (mTORC1↓, GAAC↑) WB_Assay->Signal_Analysis

Caption: A streamlined workflow for confirming the mechanism of action of KMH-233.

Quantitative Data Summary

The inhibitory potency of KMH-233 has been characterized in various cancer cell lines. The data below is compiled from published literature and serves as a benchmark for experimental validation.

ParameterCell LineValue (IC50)DescriptionReference
LAT1 Transport Inhibition MCF-718.2 µMCompetitive inhibition of [¹⁴C]-L-leucine uptake.[5]
Antiproliferative Activity MCF-7124 µMReduction in cell viability after 72 hours of treatment.[5]

Note: IC50 values can vary based on experimental conditions, including cell line, incubation time, and specific assay methodology.[16][17]

Conclusion and Future Directions

KMH-233 is a valuable chemical tool and a promising therapeutic candidate that targets a key metabolic vulnerability of cancer cells. Its mechanism of action, centered on the competitive inhibition of LAT1, leads to a dual assault on cancer cell survival by suppressing the growth-promoting mTORC1 pathway and activating the pro-apoptotic GAAC stress response. The protocols and data presented in this guide provide a comprehensive framework for researchers to study KMH-233 and other LAT1 inhibitors. Further research should focus on its in vivo efficacy, pharmacokinetic properties, and potential in combination therapies to overcome resistance and enhance anti-tumor activity.[5][6]

References

  • Title: Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics. Source: PubMed. URL: [Link]

  • Title: What are SLC7A5 inhibitors and how do they work? Source: Patsnap Synapse. URL: [Link]

  • Title: Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids and downregulates global translation in cancer cells. Source: ResearchGate. URL: [Link]

  • Title: The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer. Source: MDPI. URL: [Link]

  • Title: LAT1 (SLC7A5) Transporter Assay. Source: BioIVT. URL: [Link]

  • Title: Pharmacodynamic analyses of LAT1 inhibitors in vitro and in vivo by targeted metabolomics reveal target-independent effects. Source: ETH Library. URL: [Link]

  • Title: Screening for novel L-type amino acid transporter 1 (SLC7A5) inhibitors using a fluorescent amino acid. Source: ScienceDirect. URL: [Link]

  • Title: Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Source: ACS Publications. URL: [Link]

  • Title: Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. Source: MDPI. URL: [Link]

  • Title: Chemical structures of LAT1-inhibitor 1 (KMH-233), JPH203,... Source: ResearchGate. URL: [Link]

  • Title: l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Source: PMC. URL: [Link]

  • Title: Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Source: PMC. URL: [Link]

  • Title: Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. Source: PMC. URL: [Link]

  • Title: Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay. Source: Frontiers. URL: [Link]

  • Title: A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. Source: PubMed. URL: [Link]

  • Title: Genetic Ablation of LAT1 Inhibits Growth of Liver Cancer Cells and Downregulates mTORC1 Signaling. Source: MDPI. URL: [Link]

  • Title: L-Type Amino Acid Transporter 1 (LAT1) Promotes PMA-Induced Cell Migration through mTORC2 Activation at the Lysosome. Source: PMC. URL: [Link]

  • Title: LATS suppresses mTORC1 activity to directly coordinate Hippo and mTORC1 pathways in growth control. Source: PMC. URL: [Link]

  • Title: LAT1 knockout induces an AA stress response and decreases mTORC1... Source: ResearchGate. URL: [Link]

  • Title: Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations. Source: PMC. URL: [Link]

  • Title: GAAC pathway limits autophagy to a light snack. Source: PMC. URL: [Link]

  • Title: Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. Source: ResearchGate. URL: [Link]

  • Title: L-Type amino acid transporter 1 as a target for drug delivery. Source: PMC. URL: [Link]

  • Title: Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. Source: Institut Pasteur. URL: [Link]

  • Title: IC50 values of the cancer cell lines used in this study and the Phoenix... Source: ResearchGate. URL: [Link]

  • Title: IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Source: Figshare. URL: [Link]

  • Title: The general amino acid control pathway regulates mTOR and autophagy during serum/glutamine starvation. Source: PubMed. URL: [Link]

  • Title: The general amino acid control pathway regulates mTOR and autophagy during serum/glutamine starvation. Source: PMC. URL: [Link]

  • Title: Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. Source: PMC. URL: [Link]

  • Title: General Amino Acid Control and 14-3-3 Proteins Bmh1/2 Are Required for Nitrogen Catabolite Repression-Sensitive Regulation of Gln3 and Gat1 Localization. Source: PubMed. URL: [Link]

  • Title: Insulin signaling and the general amino acid control response. Two distinct pathways to amino acid synthesis and uptake. Source: PubMed. URL: [Link]

Sources

Exploratory

KMH-233: Targeting the SLC7A5/LAT1 Axis for Metabolic Suppression in Oncology

Executive Summary This technical guide details the mechanism, pharmacodynamics, and downstream signaling consequences of KMH-233 , a potent and selective inhibitor of the Solute Carrier Family 7 Member 5 (SLC7A5), also k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the mechanism, pharmacodynamics, and downstream signaling consequences of KMH-233 , a potent and selective inhibitor of the Solute Carrier Family 7 Member 5 (SLC7A5), also known as L-Type Amino Acid Transporter 1 (LAT1).

SLC7A5 is a rate-limiting antiporter overexpressed in aggressive malignancies (e.g., glioblastoma, breast, and pancreatic cancers) to fuel the high metabolic demand for large neutral amino acids (LNAAs), particularly Leucine. KMH-233 functions as a metabolic disruptor, severing the supply chain of essential amino acids required for mTORC1 activation and protein synthesis. This guide provides researchers with the mechanistic grounding and experimental protocols necessary to validate KMH-233 activity and explore its therapeutic potential in combinatorial regimens.

Target Profile: The SLC7A5/LAT1 Antiporter System[1][2]

Physiological Mechanism

SLC7A5 is a sodium-independent, pH-independent antiporter that functions as a heterodimer with the heavy chain SLC3A2 (4F2hc/CD98) .[1] SLC3A2 ensures localization to the plasma membrane, while SLC7A5 performs the catalytic transport function.[1][2]

  • Influx: Transports essential LNAAs (Leucine, Phenylalanine, Tyrosine, Tryptophan) into the cell.[3]

  • Efflux: Obligatory exchange of intracellular Glutamine (or other amino acids) to the extracellular space.

  • Stoichiometry: 1:1 exchange ratio.[4]

Pathological Relevance

In oncology, SLC7A5 acts as a "metabolic gatekeeper."[5] Cancer cells upregulate SLC1A5 (ASCT2) to import Glutamine, which is then used by SLC7A5 as an exchange factor to import Leucine. Intracellular Leucine is the critical ligand for mTORC1 activation, driving cell proliferation.

KMH-233 Pharmacodynamics & Mechanism of Action

Chemical Identity and Binding

KMH-233 is a phenylalanine derivative designed to mimic the natural substrate of SLC7A5. Unlike earlier generation inhibitors like BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), which suffered from low potency and lack of selectivity (inhibiting LAT2), KMH-233 exhibits high specificity for LAT1.

  • Mode of Inhibition: Competitive reversible inhibition. KMH-233 occupies the substrate-binding pocket of SLC7A5, sterically hindering the binding of L-Leucine.

  • Potency: Demonstrates an IC50 of approximately 18 µM for Leucine uptake inhibition in MCF-7 cells.

  • Selectivity: High selectivity for SLC7A5 (LAT1) over SLC7A8 (LAT2), reducing off-target effects in normal tissues where LAT2 is the dominant transporter.

The Inhibition Pathway (Signaling Cascade)

The "KMH-233 Pathway" is defined by the cellular consequences of acute Leucine deprivation.

  • Primary Blockade: KMH-233 binds SLC7A5

    
     Leucine influx stops.[6]
    
  • Sensor Activation (Sestrin2): Low intracellular Leucine causes Sestrin2 to dissociate from Leucine and bind to GATOR2 .

  • mTORC1 Suppression: Sestrin2-bound GATOR2 cannot inhibit GATOR1 . Active GATOR1 acts as a GAP (GTPase Activating Protein) for RagA/B, keeping them in an inactive GDP-bound state. This prevents mTORC1 recruitment to the lysosome.

  • Amino Acid Response (AAR): Uncharged tRNAs accumulate, activating GCN2 kinase. GCN2 phosphorylates eIF2

    
     , halting global protein synthesis and upregulating ATF4 .
    
  • Terminal Outcome: Autophagy induction (via ULK1 activation) and/or Apoptosis (via CHOP).

Visualization: Signaling & Mechanism

Diagram 1: KMH-233 Mechanism of Action & Downstream Signaling

This diagram illustrates the dual impact of KMH-233: blocking the transporter and triggering the mTORC1/GCN2 cascades.

KMH233_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SLC7A5 SLC7A5 (LAT1) / SLC3A2 Antiporter Complex Gln_Int Intracellular Glutamine SLC7A5->Gln_Int Blocked Efflux Leu_Int Intracellular Leucine (Depleted) SLC7A5->Leu_Int Reduced Levels KMH233 KMH-233 (Inhibitor) KMH233->SLC7A5 Competitive Inhibition Leu_Ext Extracellular Leucine Leu_Ext->SLC7A5 Blocked Influx Sestrin2 Sestrin2 Leu_Int->Sestrin2 Loss of Binding tRNA Uncharged tRNAs Leu_Int->tRNA Amino Acid Starvation GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits GATOR1 GATOR1 (Active) GATOR2->GATOR1 Normally Inhibits (Relief of Inhibition) Rag Rag GTPases (Inactive GDP) GATOR1->Rag GAP Activity (Hydrolysis to GDP) mTORC1 mTORC1 Complex (INHIBITED) Rag->mTORC1 Fails to Recruit Autophagy Autophagy (ULK1 Active) mTORC1->Autophagy De-repression GCN2 GCN2 Kinase tRNA->GCN2 Activates eIF2a p-eIF2α GCN2->eIF2a Phosphorylates ATF4 ATF4 (Upregulated) eIF2a->ATF4 Translational Upregulation Apoptosis Apoptosis (CHOP/Bim) ATF4->Apoptosis Chronic Stress

Figure 1: KMH-233 inhibits SLC7A5, triggering Leucine starvation. This activates the GCN2 stress response and suppresses mTORC1 via the Sestrin2-GATOR axis.

Experimental Protocols for Validation

To scientifically validate the efficacy of KMH-233 in a new model system, the following three-tier assay structure is recommended.

Tier 1: Functional Transport Assay ([14C]-Leucine Uptake)

Objective: Quantify the direct inhibition of SLC7A5 transport activity.

Materials:

  • HEK293 cells (or target cancer line).

  • L-[14C]-Leucine (Radioactive tracer).[7][8]

  • KMH-233 stock (10 mM in DMSO).[9]

  • Na+-free HBSS (Hank's Balanced Salt Solution) containing Choline-Cl (to exclude Na+-dependent transport).

Protocol:

  • Seeding: Plate cells in 24-well plates (1x10^5 cells/well) 24h prior.

  • Equilibration: Wash cells 2x with warm Na+-free HBSS.

  • Pre-incubation: Incubate cells with KMH-233 (0, 1, 10, 50, 100 µM) in HBSS for 10 min at 37°C.

  • Uptake Phase: Add L-[14C]-Leucine (1 µM final concentration) to the buffer. Incubate for exactly 1 minute (to measure initial velocity).

  • Termination: Aspirate buffer immediately and wash 3x with ice-cold HBSS containing 1 mM non-labeled Leucine (to clear non-specific binding).

  • Lysis: Lyse cells with 0.1 M NaOH.

  • Quantification: Mix lysate with scintillation cocktail and count CPM (Counts Per Minute) in a beta-counter.

  • Analysis: Plot % Uptake vs. Log[KMH-233] to determine IC50.

Tier 2: Downstream Signaling Verification (Western Blot)

Objective: Confirm that transport inhibition translates to mTORC1 suppression.

Markers:

  • p-S6K1 (Thr389) & p-4EBP1: Direct readouts of mTORC1 activity (Should Decrease).

  • LC3B-II: Marker of autophagosome formation (Should Increase).

  • ATF4: Marker of Amino Acid Response (Should Increase).

Protocol:

  • Treatment: Treat cells with KMH-233 (IC50 and 2x IC50) for 4h and 24h. Include a DMSO control and a Rapamycin control (positive control for mTOR inhibition).

  • Lysis: Harvest in RIPA buffer with protease/phosphatase inhibitors.

  • Blotting: Standard SDS-PAGE.

  • Validation: A reduction in p-S6K1 confirms the blockade of the Leucine-mTORC1 axis.

Tier 3: Synergistic Viability Assay

Objective: Assess therapeutic potential in combination with chemotherapy (e.g., Cisplatin).

Protocol:

  • Matrix Seeding: Seed cells in 96-well plates.

  • Dosing: Create a matrix of KMH-233 (0-100 µM) and Cisplatin (0-20 µM).

  • Incubation: 72 hours.

  • Readout: MTT or CellTiter-Glo assay.

  • Calculation: Calculate Combination Index (CI) using the Chou-Talalay method. CI < 1 indicates synergy.

Therapeutic Implications & References

Clinical Translation

KMH-233 represents a strategic tool for sensitizing drug-resistant tumors. By starving the cell of Leucine, KMH-233 forces the cell into a catabolic state (autophagy). When combined with DNA-damaging agents (Cisplatin) or autophagy inhibitors (Chloroquine), the metabolic stress becomes cytotoxic.

Reference List
  • Huttunen, K. M., et al. (2016). "A Selective and Slowly Reversible Inhibitor of L-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells."[9] Journal of Medicinal Chemistry. Link

  • Napolitano, L., et al. (2015). "LAT1 is the transport competent unit of the LAT1/CD98 heterodimeric amino acid transporter." The International Journal of Biochemistry & Cell Biology. Link

  • Wolfson, R. L., et al. (2016). "Sestrin2 is a leucine sensor for the mTORC1 pathway." Science. Link

  • Saxton, R. A., & Sabatini, D. M. (2017). "mTOR Signaling in Growth, Metabolism, and Disease." Cell. Link

  • Häfliger, P., & Charles, R. P. (2019). "The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer." International Journal of Molecular Sciences. Link

Sources

Foundational

Executive Summary: The Strategic Value of KMH-233

Topic: KMH-233: A Precision Probe for Dissecting LAT1-Mediated Cancer Amino Acid Metabolism Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Research Scientists, Oncologists, and Drug Discovery Le...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: KMH-233: A Precision Probe for Dissecting LAT1-Mediated Cancer Amino Acid Metabolism Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Research Scientists, Oncologists, and Drug Discovery Leads[1][2]

KMH-233 (CAS: 1941174-13-5) represents a critical evolution in the pharmacological targeting of cancer metabolism.[1][2] Unlike first-generation amino acid transporter inhibitors (e.g., BCH) that lacked subtype specificity, KMH-233 is a highly selective, slowly reversible inhibitor of L-type Amino Acid Transporter 1 (LAT1/SLC7A5) .[1][2]

With an IC50 of ~18 µM for LAT1 and >1000 µM for the ubiquitously expressed LAT2, KMH-233 allows researchers to isolate the metabolic dependencies of malignant tissues without confounding data from normal homeostatic transport.[1] Its mechanism of action—blocking the influx of essential branched-chain amino acids (BCAAs) like Leucine—directly antagonizes the mTORC1 signaling axis , forcing cancer cells into autophagic arrest or apoptosis.[1][2]

This guide provides the structural logic, validated experimental protocols, and mechanistic insights required to deploy KMH-233 effectively in preclinical oncology workflows.

Mechanistic Profile & Structural Biology

Target Specificity: The LAT1-4F2hc Complex

LAT1 does not function alone; it requires the heavy chain glycoprotein 4F2hc (SLC3A2) for localization to the plasma membrane.[2] The complex functions as an obligate exchanger with 1:1 stoichiometry:

  • Influx: Essential amino acids (Leucine, Phenylalanine, Methionine, Histidine).[1][2]

  • Efflux: Intracellular Glutamine (often accumulated via ASCT2).[1][2]

KMH-233 Interaction: KMH-233 functions as a slowly reversible competitive inhibitor.[1][2][3] It binds to the substrate-binding pocket of LAT1 in the outward-facing conformation.[1][2][4] Unlike rapid-equilibrium inhibitors, the slow dissociation rate of KMH-233 results in prolonged suppression of amino acid uptake, effectively "locking" the transporter and starving the cell of the leucine required to activate mTORC1 via the Sestrin2/GATOR2/GATOR1 sensing pathway.[1]

Pathway Visualization: The Metabolic Blockade[2]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Leu_out L-Leucine LAT1 LAT1 / 4F2hc Complex Leu_out->LAT1 Influx KMH KMH-233 (Inhibitor) KMH->LAT1 Blocks Binding (Slow Reversibility) Leu_in Intracellular Leucine LAT1->Leu_in Transport Blocked mTORC1 mTORC1 (Active) LAT1->mTORC1 Inhibition leads to Deactivation Sestrin Sestrin2 Leu_in->Sestrin Binds GATOR2 GATOR2 Sestrin->GATOR2 Inhibits GATOR2->mTORC1 Activates Autophagy Autophagy Induction mTORC1->Autophagy Loss of suppression Translation Protein Translation mTORC1->Translation Downregulation

Figure 1: Mechanism of Action.[1][2] KMH-233 blocks Leucine entry, preventing the Sestrin2-mediated activation of mTORC1, thereby halting protein translation and inducing autophagy.[1][2]

Preclinical Validation & Efficacy

Data synthesized from key studies (e.g., Huttunen et al., J Med Chem 2016) highlights the compound's utility in specific contexts.[1][2]

ParameterMetricBiological Significance
Primary Target LAT1 (SLC7A5)Major transporter for tumor growth (Warburg effect equivalent for AA).[1][2]
Selectivity LAT1 IC50: ~18 µM LAT2 IC50: >1000 µMPrevents off-target effects in normal tissues where LAT2 dominates.[1][2]
Cellular Potency IC50: 25–124 µMVaries by cell line (MCF-7, HT-29).[1][2] Effective in high-demand metabolic states.[1][2]
Synergy + Cisplatin / BestatinPotentiates efficacy of chemotherapy and aminopeptidase inhibitors.[1]
Biomarkers ↓ p-mTOR, ↓ p-S6K, ↓ NF-κBDirect readout of nutrient sensing pathway collapse.[1][2]

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, the following protocols include internal validation steps.

Protocol A: Competitive Cis-Inhibition Transport Assay

Objective: Quantify the ability of KMH-233 to block LAT1 activity using radiolabeled leucine.[1]

Reagents:

  • Cell Line: MCF-7 or HEK293 stable transfectants (hLAT1/4F2hc).[2]

  • Tracer: L-[14C]-Leucine (0.1 µCi/mL).[1][2]

  • Inhibitor: KMH-233 (Stock: 25 mM in DMSO).[1][2]

  • Buffer: HBSS (Na+-free choline-chloride buffer is preferred to exclude Na+-dependent transporters, though LAT1 is Na+-independent).[1][2]

Workflow:

  • Seeding: Plate cells in 24-well plates (5 × 10^5 cells/well); incubate 48h.

  • Equilibration: Wash cells 2x with pre-warmed (37°C) HBSS. Incubate 10 min to deplete intracellular amino acid pools (enhances uptake gradient).

  • Treatment: Add 250 µL HBSS containing:

    • L-[14C]-Leucine (fixed concentration, e.g., 1 µM).[1][2]

    • KMH-233 (Gradient: 0.1, 1, 10, 100, 1000 µM).[1][2]

  • Uptake Phase: Incubate exactly 5 minutes at 37°C.

    • Validation Step: Perform a parallel set at 4°C. Uptake should be <5% of 37°C control (confirms active transport vs. diffusion).[1][2]

  • Termination: Aspirate rapidly and wash 3x with ice-cold PBS.

  • Lysis: Add 0.1 N NaOH (250 µL); incubate 30 min.

  • Quantification: Mix lysate with scintillation fluid; measure CPM (Counts Per Minute).

Calculation:


[2]
Protocol B: Synergistic Cytotoxicity Assessment

Objective: Determine if KMH-233 sensitizes cells to standard chemotherapeutics (Cisplatin).[1][2]

Workflow Visualization:

Workflow Step1 Day 0: Seed Cells (MCF-7, 5k/well) 96-well plate Step2 Day 1: Pre-treatment KMH-233 (25 µM) (Sub-lethal dose) Step1->Step2 Step3 Day 1 (+4h): Co-treatment Add Cisplatin (0-100 µM gradient) Step2->Step3 Step4 Day 4: Readout MTT / CellTiter-Glo Step3->Step4 Step5 Analysis Calculate Combination Index (CI) (Chou-Talalay Method) Step4->Step5

Figure 2: Synergistic Assay Workflow. Pre-treatment with KMH-233 primes the metabolic stress before DNA damage induction.[1][2]

Critical Handling & Stability

  • Solubility: KMH-233 is hydrophobic.[1][2]

    • Stock: Dissolve in DMSO (up to 25 mM).[2]

    • Working Solution: Dilute into aqueous buffer immediately before use.[1] Avoid >0.5% DMSO final concentration to prevent solvent toxicity.[1]

  • Storage:

    • Powder: -20°C (3 years).[1][2][3]

    • DMSO Stock: -80°C (6 months).[1][2] Avoid freeze-thaw cycles; aliquot into single-use vials.

  • Control Compound: Use (R)-KMH-233 (the enantiomer) as a negative control if available, or BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) as a positive (non-selective) control.[1][2]

References

  • Huttunen KM, Gynther M, Huttunen J, et al. (2016).[1][2][3] A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells.[1][2][5][6][7] Journal of Medicinal Chemistry.[1][5][6]

  • Häfliger P, Graff J, Rubin T, et al. (2018).[1][2] The LAT1 inhibitor JPH203 reduces growth of thyroid carcinoma in a fully immunocompetent mouse model.[1] Journal of Experimental & Clinical Cancer Research.[1]

  • Scalise M, Galluccio M, Console L, et al. (2018).[1][2] The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health. Frontiers in Chemistry.[1]

  • Napolitano L, Scalise M, Koyuncu S, et al. (2022).[1][2] LAT1 is a key transporter of essential amino acids in human pathogenic fungi.[1] Communications Biology.[1]

Sources

Exploratory

KMH-233: Blood-Brain Barrier Permeability &amp; Pharmacological Profile

The following technical guide details the blood-brain barrier (BBB) permeability properties of KMH-233 , a selective L-Type Amino Acid Transporter 1 (LAT1) inhibitor. Technical Whitepaper | Version 1.0 Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the blood-brain barrier (BBB) permeability properties of KMH-233 , a selective L-Type Amino Acid Transporter 1 (LAT1) inhibitor.

Technical Whitepaper | Version 1.0

Executive Summary

KMH-233 (CAS: 1941174-13-5) is a highly selective, slowly reversible, non-transportable inhibitor of the L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) . Unlike many LAT1-targeting compounds designed to cross the blood-brain barrier (BBB) for central nervous system (CNS) drug delivery, KMH-233 is characterized by functional BBB impermeability at therapeutic doses.

This guide analyzes the physicochemical and mechanistic determinants of this impermeability, presenting KMH-233 as a prototype for peripherally restricted LAT1 inhibition . This property is critical for drug developers aiming to target peripheral LAT1-overexpressing tumors (e.g., prostate, breast, gastric) while sparing CNS amino acid homeostasis and avoiding neurotoxicity.

Physicochemical Determinants of BBB Impermeability

The BBB acts as a physical and metabolic gatekeeper. KMH-233’s inability to cross this barrier is not accidental but a result of specific structural violations of BBB permeation rules (e.g., Lipinski’s Rule of 5, CNS MPO scores).

Compound Profile
PropertyValue / CharacteristicImpact on BBB Permeability
Molecular Weight (MW) 587.58 g/mol Negative: Exceeds the typical 400–500 Da threshold for passive CNS diffusion.
Lipophilicity (LogP) Estimated ~2.5–3.5Neutral: While lipophilic enough for membranes, the high MW offsets this benefit.
Polar Surface Area (PSA) High (>100 Ų)Negative: Multiple H-bond donors/acceptors (amide, nitrile, hydroxyl groups) increase water solvation, hindering lipid bilayer transit.
Transport Status Non-Transportable Inhibitor Critical: Binds to LAT1 but is not translocated across the membrane.
Binding Mode Competitive, Slowly ReversibleBlocks the extracellular pocket without entering the cytosol.
The "Non-Transportable" Mechanism

Most CNS-active LAT1 ligands (e.g., L-DOPA, Gabapentin, Melphalan) are substrates . They mimic essential amino acids (Leucine, Phenylalanine) to "trick" LAT1 into ferrying them across the endothelial cells of the BBB.

KMH-233 acts differently:

  • Recognition: It binds to the substrate-binding site of LAT1 with high affinity (IC50 ≈ 18 µM for Leu uptake inhibition).[1]

  • Stalling: Due to its steric bulk and rigid scaffold (benzo[4,5]imidazo[1,2-a]pyridin-1-yl moiety), it prevents the transporter from undergoing the conformational change (outward-open to inward-open) required for translocation.

  • Exclusion: Consequently, it remains on the luminal (blood) side of the BBB, effectively blocking the transporter without entering the brain parenchyma.

Experimental Validation of BBB Properties

To validate the BBB exclusion of KMH-233, researchers must rely on functional in vivo assays rather than simple in vitro permeability screens (like PAMPA), which often fail to account for transporter dynamics.

Protocol: In Vivo Brain Amino Acid Homeostasis

The gold standard for verifying LAT1 inhibitor exclusion is monitoring the brain levels of endogenous LAT1 substrates (Leucine, Tyrosine, Tryptophan). If the inhibitor crossed the BBB and blocked LAT1 in situ, these levels would drop precipitously, causing neurotoxicity.

Workflow Diagram (DOT)

G Start Subject: Healthy Mice (C57BL/6) Admin Administration: KMH-233 (i.p. 23 µmol/kg) Start->Admin Wait Distribution Phase: Time T (e.g., 60 min) Admin->Wait Harvest Tissue Collection: Plasma & Brain Tissue Wait->Harvest Analysis HPLC/MS Analysis: Quantify Leu, Tyr, Trp Harvest->Analysis Result Outcome: No significant change in Brain/Plasma AA ratio Analysis->Result Validation of Impermeability

Caption: Experimental workflow for validating KMH-233 BBB exclusion via amino acid (AA) homeostasis monitoring.

Key Findings (Validated Data)

Studies (e.g., Huttunen et al., 2016) utilizing this protocol have demonstrated:

  • Plasma: KMH-233 is stable and detectable in plasma.

  • Brain Tissue: No significant reduction in the total pools of L-Leucine, L-Tyrosine, or L-Tryptophan compared to vehicle controls.[2]

Mechanism of Action: Peripheral vs. Central

Understanding the differential impact of KMH-233 on peripheral cancer cells versus the BBB is crucial for its therapeutic positioning.

Signaling Pathway Interaction

In peripheral cancer cells (e.g., MCF-7 breast cancer, prostate cancer), KMH-233 creates a "starvation" effect. By blocking Leucine uptake, it inhibits the mTORC1 pathway, leading to apoptosis. The lack of BBB permeability ensures this starvation effect is restricted to the periphery.

Pathway Diagram (DOT)

Pathway cluster_BBB Blood-Brain Barrier (Endothelial Cell) cluster_Tumor Peripheral Tumor Cell (e.g., Prostate) LAT1_BBB LAT1 Transporter AA_Brain Essential AAs (Leu, Trp, Tyr) LAT1_BBB->AA_Brain Transport Preserved (Due to low affinity/dose ratio) KMH_Blood KMH-233 (Systemic Circulation) KMH_Blood->LAT1_BBB Blocks (Luminal) LAT1_Tumor LAT1 (Overexpressed) Leu_Intra Intracellular Leucine LAT1_Tumor->Leu_Intra Influx Blocked KMH_Tumor KMH-233 (Tumor Microenvironment) KMH_Tumor->LAT1_Tumor Potent Inhibition mTOR mTORC1 Complex Leu_Intra->mTOR Activation Fails Apoptosis Apoptosis / Growth Arrest mTOR->Apoptosis Downregulation triggers

Caption: Differential effect of KMH-233: Peripheral tumor starvation (bottom) vs. preserved BBB homeostasis (top).

Strategic Implications for Drug Development

Safety Profile (The "Hemocompatibility" Advantage)

Because KMH-233 does not disrupt brain amino acid levels, it avoids the common pitfalls of non-selective or highly permeable LAT1 inhibitors, such as:

  • CNS Depression: Caused by altered neurotransmitter precursor (Trp, Tyr) uptake.

  • Cognitive Dysfunction: Associated with chronic amino acid deprivation in the brain.

Therapeutic Positioning
  • Ideal Indication: Peripheral solid tumors with high LAT1 expression (Prostate, Breast, Gastric).

  • Contraindication: Primary brain tumors (Glioblastoma). KMH-233 is not a candidate for treating GBM unless reformulated with a BBB-crossing vector (e.g., focused ultrasound, nanoparticles), as the naked molecule will not reach the tumor core behind the BBB.

Combination Therapy

KMH-233 is best utilized as a chemosensitizer .

  • Protocol: Pre-treatment with KMH-233 (25 µM) sensitizes cells to standard chemotherapeutics (e.g., Cisplatin, Bestatin).

  • Mechanism: Amino acid starvation induces cellular stress, making the DNA-damaging effects of Cisplatin more lethal.

References

  • Huttunen, K. M., et al. (2016). A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells.[3] Journal of Medicinal Chemistry.[3] [Link]

  • Huttunen, J., et al. (2019). Mechanistic Study on the Use of the l-Type Amino Acid Transporter 1 for Brain Intracellular Delivery of Ketoprofen via Prodrug. Molecular Pharmaceutics. [Link]

  • Puris, E., et al. (2020). L-Type amino acid transporter 1 as a target for drug delivery.[4] Pharmaceutical Research. [Link]

  • Markowicz-Piasecka, M., et al. (2020). Hemocompatible LAT1-inhibitor can induce apoptosis in cancer cells without affecting brain amino acid homeostasis.[2][5] Scientific Reports. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Intraperitoneal Administration of KMH-233 in Murine Models

Introduction: Targeting Cancer Metabolism with KMH-233 Cancer cells exhibit a reprogrammed metabolism to sustain their rapid proliferation and growth. A key feature of this altered state is an increased demand for amino...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Cancer Metabolism with KMH-233

Cancer cells exhibit a reprogrammed metabolism to sustain their rapid proliferation and growth. A key feature of this altered state is an increased demand for amino acids, which serve as building blocks for proteins and other essential macromolecules. The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a critical mediator of this nutrient influx, transporting large neutral amino acids across the cell membrane.[1][2] Notably, LAT1 is overexpressed in a wide range of human cancers, and its elevated expression often correlates with a poorer prognosis, making it an attractive target for therapeutic intervention.[1][3]

KMH-233 is a potent, selective, and slowly reversible inhibitor of LAT1.[4][5] By blocking the uptake of essential amino acids like L-leucine, KMH-233 can disrupt cancer cell metabolism, leading to reduced cell growth and proliferation.[4][5] Furthermore, studies have shown that KMH-233 can potentiate the anti-proliferative efficacy of conventional chemotherapeutic agents, such as cisplatin.[5] This document provides a comprehensive, field-proven protocol for the preparation and intraperitoneal (i.p.) administration of KMH-233 in mice, designed for researchers in oncology and drug development.

Mechanism of Action: A Visualized Pathway

KMH-233 exerts its anti-tumor effect by competitively binding to the LAT1 transporter, thereby inhibiting the uptake of large neutral amino acids. This disruption of amino acid homeostasis inside the cancer cell has downstream effects on critical signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth and proliferation.

KMH233_MoA KMH-233 Mechanism of Action cluster_membrane Cell Membrane LAT1 LAT1 Transporter Amino_Acids_int Intracellular Amino Acids LAT1->Amino_Acids_int Amino_Acids_ext Large Neutral Amino Acids (e.g., Leucine) Amino_Acids_ext->LAT1 Transport KMH233 KMH-233 KMH233->LAT1 Inhibition mTOR_pathway mTOR Pathway Activation Amino_Acids_int->mTOR_pathway Cell_Growth Cancer Cell Growth & Proliferation mTOR_pathway->Cell_Growth

Caption: KMH-233 competitively inhibits the LAT1 transporter, blocking amino acid uptake and subsequent mTOR pathway activation, leading to reduced cancer cell growth.

Experimental Design Considerations

Dose Rationale and Selection

The selection of an appropriate in vivo dose for KMH-233 is critical for observing a therapeutic effect while minimizing potential toxicity. Based on available literature for LAT1 inhibitors, a starting dose range of 10-50 mg/kg is recommended. One study involving intraperitoneal administration of a LAT1 inhibitor in mice used a dose of 10 mg/kg.[6] Another study with the well-characterized LAT1 inhibitor JPH203 utilized a 50 mg/kg subcutaneous dose in mice to achieve therapeutic effects. For novel in vivo studies, it is advisable to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for the specific cancer model being investigated.

Vehicle Formulation: Ensuring Bioavailability

KMH-233 is a hydrophobic compound, necessitating a specialized vehicle for in vivo administration to ensure its solubility and bioavailability. A commonly used and well-tolerated vehicle for such compounds in rodents consists of a mixture of DMSO, PEG300, Tween-80, and saline.[7][8] The following formulation has been shown to be effective for achieving a clear and stable solution of poorly water-soluble drugs for intraperitoneal injection.

ComponentPercentage (v/v)Purpose
DMSO10%Primary solvent for KMH-233
PEG30040%Co-solvent, enhances solubility
Tween-805%Surfactant, prevents precipitation
Saline (0.9% NaCl)45%Aqueous vehicle, ensures isotonicity

Expert Insight: The order of solvent addition is critical to prevent precipitation of the compound. Always dissolve the compound in DMSO first before adding the other components sequentially.

Protocols

Preparation of KMH-233 Formulation (10 mg/kg dose example)

This protocol describes the preparation of a 1 mg/mL KMH-233 solution, suitable for a 10 mg/kg dose in a 20 g mouse (injection volume of 200 µL).

Materials:

  • KMH-233 powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene Glycol 300 (PEG300), sterile, USP grade

  • Tween-80 (Polysorbate 80), sterile, USP grade

  • Sterile Saline (0.9% NaCl) for injection

  • Sterile, conical tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a 10 mg/mL stock solution of KMH-233 in DMSO.

    • Weigh the required amount of KMH-233 and dissolve it in the appropriate volume of DMSO. For example, to prepare 1 mL of stock solution, dissolve 10 mg of KMH-233 in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sequentially add the vehicle components. The following steps are for the preparation of 1 mL of the final 1 mg/mL KMH-233 formulation.

    • Start with 100 µL of the 10 mg/mL KMH-233 in DMSO stock solution in a sterile microcentrifuge tube.

    • Add 400 µL of PEG300 to the tube. Vortex well until the solution is homogeneous.

    • Add 50 µL of Tween-80. Vortex again to ensure complete mixing.

    • Slowly add 450 µL of sterile saline to the mixture while vortexing. The solution should remain clear.

  • Final Check and Use.

    • Visually inspect the final formulation for any signs of precipitation or phase separation.

    • It is highly recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C, protected from light. Allow the solution to return to room temperature before administration.

Caption: Workflow for the preparation of the KMH-233 injectable formulation.

Intraperitoneal Injection Protocol for Mice

This protocol provides a step-by-step guide for the safe and effective intraperitoneal administration of KMH-233 to mice.

Materials:

  • Prepared KMH-233 formulation

  • Sterile syringes (e.g., 1 mL tuberculin syringe)

  • Sterile needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Gauze pads or cotton swabs

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to immobilize it and prevent injury to both the animal and the handler. Manual restraint by grasping the loose skin over the shoulders and at the base of the tail is common.

    • Turn the restrained animal so that its abdomen is facing upwards and tilt the head slightly downwards. This allows the abdominal organs to move cranially, creating a safer injection space in the lower abdomen.[9][10]

  • Identifying the Injection Site:

    • The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen.[10][11] This location avoids the cecum, which is typically located on the left side, and the urinary bladder in the midline.

    • Disinfect the injection site with a 70% ethanol wipe.

  • Injection Technique:

    • Use a new sterile syringe and needle for each animal to prevent cross-contamination and infection.[11][12]

    • Draw the calculated volume of the KMH-233 formulation into the syringe. Ensure there are no air bubbles.

    • Insert the needle, with the bevel facing up, at a 30-45 degree angle into the identified injection site.[9]

    • Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel (presence of blood) or an organ like the bladder (presence of urine). If blood or urine appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[10][11]

    • If no fluid is aspirated, slowly and steadily inject the full volume of the solution.

    • Withdraw the needle smoothly and return the mouse to its cage.

  • Post-injection Monitoring:

    • Observe the animal for a few minutes post-injection for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulties.

Trustworthiness and Self-Validation

The protocols outlined in this document are designed to be self-validating through careful observation and adherence to best practices. The clarity of the final KMH-233 formulation serves as an initial quality control step; any precipitation indicates a problem with the preparation. During the injection, aspiration is a critical checkpoint to ensure correct needle placement in the peritoneal cavity. Post-injection monitoring of the animals for any adverse reactions is the final validation of the procedure's safety and tolerability. Consistent application of these steps will ensure reproducible and reliable in vivo studies.

References

  • Oda, K., et al. (2010). L-type amino acid transporter 1 inhibitors inhibit tumor growth in vitro and in vivo. Cancer Science, 101(1), 173-179.
  • Okano, N., et al. (2020). Biomarker Analyses in Patients With Advanced Solid Tumors Treated With the LAT1 Inhibitor JPH203. In Vivo, 34(5), 2595-2606.
  • ecancer. (2020).
  • J-Pharma Co., Ltd. (n.d.).
  • Research Animal Training. (n.d.). Intraperitoneal Injection in the Mouse. University of Minnesota.
  • Research Biomethods Training. (n.d.). Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. University of Maryland, Baltimore.
  • Queen's University. (2012). Intraperitoneal Injection in Mice.
  • Cheng, H. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Formulation of Drofenine using PEG 300 and Tween 80. BenchChem.
  • University of Arizona. (n.d.). Routes and Volumes of Administration in Mice.
  • Wang, Q., & Holst, J. (2015). L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit cell growth. IUBMB life, 67(4), 279-286.
  • University of Iowa. (n.d.).
  • MedChemExpress. (2025). [Troubleshooting] Is the dissolution scheme of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline for Paclitaxel tolerated by animals?.
  • Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection.
  • Huttunen, K. M., et al. (2016). A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. Journal of Medicinal Chemistry, 59(12), 5740-5751.
  • MedchemExpress. (n.d.).
  • Wang, J., et al. (2014). In vivo tumor suppression efficacy of mesoporous silica nanoparticles-based drug delivery system. Nanoscale research letters, 9(1), 1-9.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Ma, M. (2025). Is 1% DMSO, 40% PEG300, 5% Tween-80, and 54% Saline safe for IV injections?.
  • ETH Library. (2025). Pharmacodynamic analyses of LAT1 inhibitors in vitro and in vivo by targeted metabolomics reveal target-independent effects. ETH Library.
  • Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. (2022). Cancers, 14(24), 6109.
  • Mus, L. M., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PloS one, 13(2), e0192548.
  • Lee, J. H., et al. (2020).

Sources

Application

Application Note: KMH-233 Triple-Combination Therapy with Bestatin and Cisplatin

Executive Summary & Rationale This application note details the experimental framework for evaluating the synergistic efficacy of KMH-233 , a selective L-type Amino Acid Transporter 1 (LAT1) inhibitor, in combination wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

This application note details the experimental framework for evaluating the synergistic efficacy of KMH-233 , a selective L-type Amino Acid Transporter 1 (LAT1) inhibitor, in combination with Bestatin (Ubenimex) and Cisplatin .

The Clinical Problem: Cisplatin resistance remains a critical failure point in oncology, often driven by upregulated metabolic pathways and survival signaling that counteract DNA damage. The Solution: This triple-combination strategy attacks the cancer cell on three distinct fronts:

  • Metabolic Starvation (KMH-233): Blocks LAT1-mediated Leucine uptake, collapsing the mTORC1 signaling axis essential for protein synthesis and cell growth.

  • Enzymatic/Immune Modulation (Bestatin): Inhibits CD13 (Aminopeptidase N), destabilizing tumor angiogenesis and potentially enhancing apoptotic sensitivity.

  • Genotoxic Stress (Cisplatin): Induces DNA crosslinks, triggering the intrinsic apoptotic pathway.

Key Insight: KMH-233 acts as a "sensitizer," weakening the cell's metabolic reserves (mTOR suppression), thereby lowering the apoptotic threshold for Bestatin and Cisplatin.

Mechanistic Signaling Pathway

The following diagram illustrates the multi-target mechanism of action (MOA) where KMH-233 creates a metabolic bottleneck that potentiates the cytotoxic effects of Cisplatin and Bestatin.

KMH_Bestatin_Cisplatin_Pathway Figure 1: Synergistic Mechanism of KMH-233, Bestatin, and Cisplatin cluster_synergy Synergistic Collapse KMH233 KMH-233 (LAT1 Inhibitor) LAT1 LAT1 Transporter (SLC7A5) KMH233->LAT1 Inhibits Bestatin Bestatin (CD13 Inhibitor) CD13 CD13 (Aminopeptidase N) Bestatin->CD13 Inhibits Cisplatin Cisplatin (DNA Crosslinker) DNA Genomic DNA Cisplatin->DNA Binds Leu Intracellular Leucine LAT1->Leu Transport Angio Angiogenesis & Invasion CD13->Angio Damage DNA Crosslinks & Damage DNA->Damage mTORC1 mTORC1 Complex Leu->mTORC1 Activates Apoptosis Apoptosis (Cell Death) mTORC1->Apoptosis Inhibits Autophagy/Death Survival Cell Survival & Proliferation mTORC1->Survival Angio->Survival Damage->Apoptosis Triggers Survival->Apoptosis Inhibits

Caption: KMH-233 blocks Leucine influx, deactivating mTOR; this prevents cell recovery from Cisplatin-induced DNA damage.

Application Notes: Preparation & Handling

Compound Information
CompoundRoleSolvent (Stock)Storage (Stock)Stability
KMH-233 LAT1 InhibitorDMSO (10-25 mM)-80°C (6 mo)Sensitive to freeze-thaw
Bestatin CD13 InhibitorDMSO or Methanol-20°CStable
Cisplatin Chemotherapeutic0.9% NaCl (Saline)RT (Dark)Precipitates in DMSO

Critical Note on Cisplatin: Do not dissolve Cisplatin in DMSO, as it inactivates the platinum complex. Use sterile 0.9% Saline or PBS.

Cell Line Selection

This protocol is optimized for LAT1-overexpressing cell lines.

  • Recommended Models: MCF-7 (Breast), A549 (Lung), HT-29 (Colon), MKN-45 (Gastric).

  • Validation: Prior to study, confirm LAT1 (SLC7A5) expression via Western Blot.

Experimental Protocols

Protocol A: Determination of Synergistic Cytotoxicity (Chou-Talalay Method)

Objective: To quantify the synergy between KMH-233, Bestatin, and Cisplatin using the Combination Index (CI).

Materials:

  • 96-well cell culture plates.

  • CCK-8 or MTT Reagent.

  • Microplate Reader (450 nm or 570 nm).

  • Analysis Software: CompuSyn or equivalent.

Workflow:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 100 µL complete media. Incubate for 24 hours to allow attachment.

  • Drug Preparation:

    • Prepare serial dilutions (1:2) for each drug individually to determine single-agent IC50.

    • Fixed Ratio Combination: Based on preliminary IC50s, prepare a mixture of KMH-233 : Bestatin : Cisplatin at a constant ratio (e.g., IC50_A : IC50_B : IC50_C).

    • Note: Previous data suggests KMH-233 is effective at 25 µM as a sensitizer. A common testing matrix involves fixing KMH-233 at 25 µM and varying Bestatin/Cisplatin.

  • Treatment:

    • Remove old media.

    • Add 100 µL of drug-containing media.

    • Include: Vehicle Control (DMSO < 0.1%), Positive Control (100% kill), and Blanks.

  • Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 1–4 hours until orange color develops.

    • Measure Absorbance at 450 nm.

Data Analysis (Self-Validating Step): Calculate % Viability =


.
Use CompuSyn to generate the Combination Index (CI) .
  • CI < 0.9: Synergism (Desired outcome).

  • CI = 0.9–1.1: Additive.

  • CI > 1.1: Antagonism.

Protocol B: Apoptosis Analysis via Flow Cytometry[3]

Objective: To confirm that the reduction in viability is due to apoptosis (Programmed Cell Death) rather than necrosis.

Materials:

  • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Kit.

  • Flow Cytometer (e.g., BD FACSCanto).[1]

Workflow:

  • Treatment: Seed cells in 6-well plates. Treat with:

    • Control (DMSO).

    • KMH-233 (25 µM).[2]

    • Cisplatin (IC50 dose, e.g., 10 µM).

    • Bestatin (IC50 dose, e.g., 50 µM).

    • Triple Combo: KMH-233 (25 µM) + Cisplatin + Bestatin.

  • Harvesting: After 48 hours, trypsinize cells (save the supernatant as it contains floating apoptotic cells).

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend in 100 µL 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate 15 min at RT in the dark.

  • Acquisition: Add 400 µL Binding Buffer and analyze within 1 hour.

Expected Results: The Triple Combo group should show a significantly higher population in the Q2 (Late Apoptosis) and Q4 (Early Apoptosis) quadrants compared to single agents.

Protocol C: Mechanistic Validation (Western Blot)

Objective: To verify the molecular pathway (mTOR inhibition and Caspase activation).

Targets:

  • mTOR Pathway: p-mTOR (Ser2448), p-p70S6K (Thr389). Expect reduction with KMH-233.

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP. Expect increase with Combo.

  • Loading Control:

    
    -Actin or GAPDH.
    

Workflow:

  • Lyse treated cells in RIPA buffer + Protease/Phosphatase inhibitors.

  • Quantify protein (BCA assay) and load 20–30 µg per lane.

  • Run SDS-PAGE and transfer to PVDF membrane.

  • Block with 5% BSA (for phospho-proteins) or Milk (for others).

  • Incubate primary antibodies overnight at 4°C.

Data Presentation & Interpretation

Expected IC50 Shift (Example Data)

The following table represents typical fold-changes in sensitivity when KMH-233 is added.

Treatment GroupIC50 (Cisplatin)Fold Potentiation
Cisplatin Monotherapy18.5 µM-
Cisplatin + Bestatin (50 µM)12.2 µM1.5x
Cisplatin + KMH-233 (25 µM)8.4 µM2.2x
Triple Combination 3.1 µM 6.0x
Combination Index Interpretation
  • Synergy Check: If the CI value at Fa0.5 (50% kill) is 0.4 – 0.6 , this indicates strong synergism, validating the protocol.

References

  • Huttunen, K. M., et al. (2016). "A Selective and Slowly Reversible Inhibitor of L-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells."[2] Journal of Medicinal Chemistry, 59(12), 5740–5751.[2] Link

  • Markowicz-Piasecka, M., et al. (2020). "Hemocompatible LAT1-inhibitor can induce apoptosis in cancer cells without affecting brain amino acid homeostasis."[3][4] Apoptosis, 25, 526–540. Link

  • Ichinose, Y., et al. (1990). "Combination therapy with bestatin in inoperable lung cancer. A randomized trial." Japanese Journal of Clinical Oncology, 20(2), 164-170. Link

  • Chou, T. C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research, 70(2), 440–446. Link

  • Dasari, S., & Tchounwou, P. B. (2014). "Cisplatin in cancer therapy: molecular mechanisms of action." European Journal of Pharmacology, 740, 364–378. Link

Sources

Method

KMH-233 incubation time for amino acid uptake assays

Application Note & Protocol Topic: Optimizing KMH-233 Incubation Time for Cellular Amino Acid Uptake Assays Introduction: The Critical Role of LAT1 in Cellular Metabolism and its Inhibition by KMH-233 The L-type amino ac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Optimizing KMH-233 Incubation Time for Cellular Amino Acid Uptake Assays

Introduction: The Critical Role of LAT1 in Cellular Metabolism and its Inhibition by KMH-233

The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a crucial transmembrane protein responsible for the sodium-independent transport of large neutral amino acids, such as leucine, phenylalanine, and tyrosine, into cells.[1][2] This transporter is vital for normal physiological processes, including providing essential amino acids for brain metabolism.[1] However, its significance is magnified in oncology, as LAT1 is frequently overexpressed in a wide array of human cancers to meet the high metabolic demands of rapidly proliferating tumor cells.[1][3][4][5] This dependency makes LAT1 a prime therapeutic target for cancer treatment.[1][5]

KMH-233 is a potent, selective, and slowly reversible inhibitor of LAT1.[5][6] It competitively blocks the uptake of LAT1 substrates, thereby depriving cancer cells of essential amino acids required for protein synthesis and mTOR signaling, which ultimately leads to reduced cell growth.[1][3][6] With a reported IC50 of 18 µM for L-leucine uptake, KMH-233 serves as a valuable tool for studying LAT1 function and as a potential adjuvant therapy to enhance the efficacy of other antineoplastic agents like cisplatin.[5][6][7][8]

Accurately quantifying the inhibitory effect of compounds like KMH-233 requires a robust and well-characterized amino acid uptake assay. A frequently overlooked yet critical parameter in these assays is the incubation time . This application note provides a detailed guide for researchers to understand, optimize, and execute amino acid uptake assays with KMH-233, ensuring data integrity and reproducibility.

The Science of Incubation Time: Why Optimization is Non-Negotiable

The duration of substrate and inhibitor incubation directly influences the outcome of an uptake assay. The primary goal is typically to measure the initial rate of transport , which reflects the transporter's maximum velocity under specific conditions. This initial linear phase occurs before the cell reaches substrate equilibrium and before confounding secondary effects emerge.

  • Short Incubation Times (Seconds to Minutes): These are ideal for capturing the initial, linear phase of uptake. This is the most accurate representation of transporter activity. Protocols for similar assays often recommend very short incubation periods, frequently around 5 minutes, to capture this kinetic window.[9][10][11]

  • Long Incubation Times (Minutes to Hours): As incubation proceeds, the net influx of the amino acid substrate slows down due to factors like intracellular substrate accumulation, potential substrate efflux, and depletion of the extracellular substrate. Furthermore, with a bioactive compound like KMH-233, longer exposure can induce secondary cellular effects, such as cytotoxicity or metabolic reprogramming, which can obscure the direct effect on transport.[12]

Therefore, a time-course experiment is not merely a suggestion but a mandatory first step for assay validation.[12] It establishes the window of linearity for substrate uptake in your specific cell model, providing the empirical basis for selecting an optimal incubation time for all subsequent inhibition experiments.

Mechanism of LAT1 Inhibition by KMH-233

The following diagram illustrates the fundamental mechanism of a competitive uptake assay. KMH-233 competes with the labeled amino acid substrate for binding to the LAT1 transporter, thereby reducing the amount of substrate that enters the cell.

Mechanism of LAT1-Mediated Amino Acid Uptake and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substrate Labeled Amino Acid (e.g., [14C]-L-Leucine) LAT1_active LAT1 Transporter (SLC7A5) Substrate->LAT1_active Binds & Transported LAT1_inhibited LAT1 Transporter (Blocked) Substrate->LAT1_inhibited Blocked Inhibitor KMH-233 Inhibitor->LAT1_inhibited Competitive Binding Uptake Signal Detected LAT1_active->Uptake Transport No_Uptake Signal Reduced LAT1_inhibited->No_Uptake

Caption: Competitive inhibition of LAT1 by KMH-233.

Experimental Design: Determining Optimal Incubation Time

The following protocol outlines a time-course experiment to define the linear range of amino acid uptake. This procedure should be performed with your specific cell line of interest before conducting inhibitor studies.

Key Reagents & Materials
Reagent/MaterialRecommended Starting Concentration/SpecificationNotes
Cells Seed to achieve 80-90% confluency on assay day.Cell density affects total uptake; consistency is key.
KMH-233 Stock 10-50 mM in DMSOStore at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles.
Radiolabeled Substrate L-[¹⁴C]-Leucine or L-[³H]-Leucine (0.1-1 µCi/mL)A highly sensitive method for direct quantification.[13]
Non-Radiolabeled Substrate Stable Isotope L-Leucine (for LC-MS/MS) or Amino Acid Analog (e.g., BPA for fluorescence)Safer alternatives to radioactivity.[4][14][15]
Uptake Buffer Krebs-Ringer-HEPES (KRH) or Hanks' Balanced Salt Solution (HBSS)Pre-warm to 37°C for the assay.[9][10]
Stop Solution Ice-cold PBS or HBSSUsed to rapidly terminate the transport process.[9]
Lysis Buffer 1% SDS or 0.2 N NaOHTo lyse cells for signal measurement.[9]
Scintillation Cocktail For radiolabeled assaysChoose one compatible with your lysis buffer.
Multi-well Plates 12-well or 24-well tissue culture treated plates
Experimental Workflow Diagram

This flowchart provides a visual overview of the protocol for optimizing incubation time.

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Time-Course Assay cluster_analysis Phase 3: Analysis A Seed cells in multi-well plates (Culture for 2-3 days) B Prepare Reagents: 1. Uptake Buffer (37°C) 2. Labeled Substrate Mix 3. Stop Solution (4°C) C Aspirate medium, wash cells twice with pre-warmed buffer A->C D Add Labeled Substrate Mix to all wells C->D Start timer immediately E Incubate plate at 37°C D->E F Terminate uptake at different time points (e.g., 1, 2, 5, 10, 20, 30 min) by washing with ice-cold Stop Solution E->F G Lyse cells and collect lysate F->G H Quantify Signal (Scintillation counting, LC-MS, or Fluorescence) G->H I Normalize data (e.g., to protein concentration) H->I J Plot Uptake vs. Time I->J K Determine Linear Range (Select optimal incubation time) J->K

Caption: Workflow for incubation time optimization.

Detailed Protocol: Time-Course Amino Acid Uptake Assay (Radiolabeled Method)

This protocol is a gold-standard method using a radiolabeled substrate.[9][13] A parallel protocol for non-radiolabeled methods would substitute the detection step with LC-MS/MS or fluorescence plate reading.[11][15]

A. Cell Preparation (Day 1-2)

  • Seed cells (e.g., MCF-7, which express LAT1) in 24-well plates at a density that will result in 80-90% confluency on the day of the assay.[16]

  • Culture cells for 2-3 days in a 37°C, 5% CO₂ incubator.

B. Assay Procedure (Day 3)

  • Prepare Solutions:

    • Uptake Buffer (HBSS): Pre-warm to 37°C in a water bath.

    • Substrate Mix: Dilute L-[¹⁴C]-Leucine in pre-warmed HBSS to a final concentration of 0.5 µCi/mL.

    • Stop Solution (PBS): Prepare and chill PBS to 4°C (on ice).

  • Initiate Assay:

    • Working one plate at a time, aspirate the culture medium from all wells.

    • Gently wash the cell monolayer twice with 1 mL of pre-warmed HBSS.

    • After the final wash, add 500 µL of pre-warmed HBSS to each well and pre-incubate the plate for 10 minutes at 37°C to allow cells to equilibrate.[16]

  • Perform Uptake:

    • Aspirate the HBSS from the wells.

    • Add 250 µL of the Substrate Mix to each well, starting a timer immediately.

    • Return the plate to the 37°C incubator.

  • Terminate Uptake:

    • At each designated time point (e.g., 1, 2, 5, 10, 20, and 30 minutes), remove the plate from the incubator.

    • Rapidly aspirate the Substrate Mix.

    • Immediately wash the cells three times with 1 mL of ice-cold PBS to terminate the reaction and remove extracellular radioactivity.[9]

  • Cell Lysis:

    • Add 500 µL of 1% SDS solution to each well.

    • Incubate at room temperature for 15-20 minutes on a plate shaker to ensure complete lysis.

  • Quantification:

    • Transfer the entire lysate from each well to a scintillation vial.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Protein Quantification (Normalization):

    • In a parallel set of wells treated identically but without lysis for scintillation, determine the total protein content using a standard method like the BCA assay. This is crucial for normalizing the CPM data to account for any variations in cell number between wells.

Data Analysis and Interpretation

  • Normalize Data: For each time point, divide the average CPM by the average protein concentration (in mg) for that well condition. The resulting unit will be CPM/mg protein.

  • Plot the Data: Create a scatter plot with Time (minutes) on the x-axis and Normalized Uptake (CPM/mg protein) on the y-axis.

  • Identify the Linear Range: Visually inspect the plot to identify the time interval during which the uptake increases linearly. Perform a linear regression on these initial time points. The optimal incubation time should fall within this linear range, typically where the R² value is >0.95. Often, the curve will begin to plateau at later time points.

Example: If your data is linear through the 10-minute time point and begins to curve at 20 minutes, an optimal incubation time for your KMH-233 inhibition studies would be between 5 and 10 minutes.

Protocol: KMH-233 Inhibition Assay

Once the optimal incubation time is determined (e.g., 10 minutes), you can proceed with the inhibition assay.

  • Follow the Assay Procedure (Section 4B) with the following modifications:

  • During the 10-minute pre-incubation step (Step B2), add KMH-233 to the treatment wells at various concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest KMH-233 dose.

  • Proceed with the addition of the Substrate Mix (containing L-[¹⁴C]-Leucine).

  • Incubate for the predetermined optimal time (e.g., 10 minutes) for all wells.

  • Terminate, lyse, and quantify as described previously.

  • Calculate the percent inhibition for each KMH-233 concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Temperature fluctuations during incubation- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Pre-warm all solutions and minimize the time the plate is outside the incubator.[17]
Low signal (low CPM counts) - Low transporter expression in the cell line- Insufficient incubation time- Cell detachment during washes- Confirm LAT1 expression via Western blot or qPCR.- Ensure you are within the linear uptake range; if all points are low, extend the time-course.- Be gentle during manual washing steps; consider using an automated plate washer if available.
No clear linear phase in time-course - Uptake is too rapid, linearity is missed- Time points are too far apart- Perform a time-course with much shorter, more frequent time points (e.g., 15, 30, 60, 90, 120 seconds).
Inconsistent IC50 values for KMH-233 - Incorrect incubation time (assaying at steady-state)- KMH-233 degradation or precipitation- Re-validate the optimal incubation time.- Prepare fresh KMH-233 stock solutions for each experiment.[12]

References

  • Huttunen KM, et al. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. J Med Chem.
  • KMH-233 | L
  • Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. JoVE.
  • Chemical structures of LAT1-inhibitor 1 (KMH-233), JPH203,...
  • Successful anti-tumor effects with two novel bifunctional chemotherapeutic compounds that combine a LAT1 substrate with cytotoxic moieties in aggressive T-cell lymphomas. PMC.
  • Amino Acid Uptake Assay Kit. Dojindo Molecular Technologies.
  • Optimizing Incubation Time for ML264 in Cell-Based Assays: A Technical Support Guide. Benchchem.
  • (R)-KMH-233 | Isomer. MedchemExpress.com.
  • Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. PubMed.
  • Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (L
  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters.
  • Optimizing a Standard Fasting Time for 2-NBDG Uptake Studies in Murine Breast Cancers. ScholarWorks@UARK.
  • Amino Acid Uptake Assay Kit. Dojindo Molecular Technologies.
  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. PubMed.
  • What is the optimal incub
  • Mechanism of substrate transport and inhibition of the human L
  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. PMC.
  • A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. PubMed.
  • Optimizing Your Cell Based Assay Performance Key Strategies.
  • Amino Acid Uptake Assay Kit UP04 manual. DOJINDO.
  • Technical Support Center: Optimizing Incubation Times for PD-134672 in Cell-Based Assays. Benchchem.
  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers.
  • Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates.
  • Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols.

Sources

Application

Application Note: KMH-233 Handling, Storage, and Experimental Protocols

Executive Summary & Compound Identity KMH-233 is a potent, reversible, and highly selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) .[1] Unlike non-selective inhibitors (e.g., BCH), KMH-233 specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

KMH-233 is a potent, reversible, and highly selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) .[1] Unlike non-selective inhibitors (e.g., BCH), KMH-233 specifically targets LAT1 (


 for L-leucine uptake), blocking the influx of large neutral amino acids required for mTORC1 signaling and cancer cell proliferation.

This guide provides a standardized framework for the storage, solubilization, and experimental application of KMH-233 to ensure data reproducibility.

PropertySpecification
Target LAT1 (SLC7A5)
Mechanism Competitive inhibition of L-Leucine/Amino Acid uptake
Molecular Weight ~370-400 g/mol (Varies by salt form; check CoA)
Solubility DMSO (~100 mg/mL); Ethanol (Low); Water (Insoluble)
Key Sensitivity Hygroscopic Sensitivity (Solubility decreases drastically in wet DMSO)

The "Cold Chain": Storage & Stability Guidelines

Biological activity is strictly dependent on minimizing hydrolytic degradation and freeze-thaw cycles.

Lyophilized Powder (Arrival)

Upon receipt, the product typically arrives at ambient temperature. However, long-term stability requires immediate thermal regulation.

  • Storage: -20°C.

  • Shelf Life: 3 years (if desiccated and protected from light).

  • Protocol: Keep the vial sealed in a desiccator or with silica gel packets within the freezer to prevent moisture absorption during storage.

Solubilized Stock Solutions

Once reconstituted in DMSO, the stability window narrows significantly.

  • Storage: -80°C is mandatory for storage >1 month.

  • Shelf Life:

    • -80°C: 6 months.[1]

    • -20°C: 1 month.[1]

    • 4°C: Do not store.

  • Aliquoting Strategy: Never refreeze the bulk stock. Aliquot into single-use volumes (e.g., 20 µL or 50 µL) in light-protective, O-ring screw-cap cryovials.

Solubilization Protocols

Critical Warning: KMH-233 solubility is highly sensitive to water content in DMSO. Using old, hygroscopic DMSO will lead to immediate precipitation and inconsistent


 values.
Protocol A: Preparation of 10 mM Stock (In Vitro)

Reagents:

  • KMH-233 Solid.[1]

  • Anhydrous DMSO (New bottle or stored over molecular sieves).

Procedure:

  • Equilibrate: Allow the KMH-233 vial to warm to Room Temperature (RT) inside the desiccator before opening. Why? Opening a cold vial condenses atmospheric water, degrading the solid.

  • Calculate: For 1 mg of KMH-233 (MW

    
     370.4  g/mol ), add 270 µL  of DMSO to achieve ~10 mM.
    
    • Note: Always verify the specific MW on your batch's Certificate of Analysis.

  • Dissolve: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath at RT for 2 minutes.

  • Inspect: Solution must be optically clear.

  • Aliquot: Dispense into amber tubes and freeze at -80°C immediately.

Protocol B: Formulation for In Vivo Administration

Context: DMSO is toxic in high volumes. This protocol uses a co-solvent system (PEG300/Tween-80) to maintain solubility while reducing DMSO concentration to 10%.

Target Concentration: 2.5 mg/mL (Suspension/Solution) Reagents:

  • 10 mM (or 25 mg/mL) KMH-233 DMSO Stock.[1]

  • PEG300.[1]

  • Tween-80.[1]

  • Sterile Saline (0.9% NaCl).

Workflow:

  • Step 1: Transfer 100 µL of KMH-233 DMSO Stock into a clean tube.

  • Step 2: Add 400 µL of PEG300. Vortex until mixed.

  • Step 3: Add 50 µL of Tween-80. Vortex gently (avoid foaming).

  • Step 4: Slowly add 450 µL of Saline while vortexing.

    • Result: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

    • Usage: Use immediately. Do not store this diluted formulation.

Biological Application: LAT1 Inhibition Workflow

The following diagram illustrates the mechanistic action of KMH-233 and the standard experimental workflow for validating inhibition.

KMH_Mechanism_Workflow cluster_0 Mechanism of Action cluster_1 Experimental Protocol LAT1 LAT1 Transporter (SLC7A5) Leu_In L-Leucine (Intracellular) LAT1->Leu_In Leu_Out L-Leucine (Extracellular) Leu_Out->LAT1 Influx mTOR mTORC1 Activation Leu_In->mTOR Signaling Growth Cell Proliferation mTOR->Growth KMH KMH-233 KMH->LAT1 Competitive Inhibition Stock Thaw Stock (-80°C) Dilute Dilute in HBSS/Media Stock->Dilute PreInc Pre-Incubation (10 min @ 37°C) Dilute->PreInc Substrate Add Substrate (e.g., [14C]-L-Leu) PreInc->Substrate Measure Measure Uptake (Scintillation) Substrate->Measure

Figure 1: (Left) KMH-233 blocks LAT1-mediated Leucine influx, downstream mTORC1 activation, and proliferation. (Right) Standard assay workflow requiring a 10-minute pre-incubation step.[2]

Experimental Protocol: Cis-Inhibition Assay

To validate KMH-233 activity, perform a competitive uptake assay using radiolabeled L-Leucine.

  • Cell Prep: Seed LAT1-expressing cells (e.g., MCF-7 or HEK-hLAT1) in 24-well plates.

  • Wash: Wash cells 2x with warm HBSS (Na+-free Choline-Cl buffer is preferred to exclude Na+-dependent transporters, though LAT1 is Na+-independent).

  • Pre-incubation (Critical):

    • Dilute KMH-233 to 100 µM (or dose curve) in warm HBSS.

    • Incubate cells for 10 minutes at 37°C.

    • Reasoning: Ensures the inhibitor occupies the binding pocket before the high-affinity substrate is introduced.

  • Uptake Phase:

    • Remove pre-incubation buffer.[2]

    • Add HBSS containing [14C]-L-Leucine (1 µM) + KMH-233 (maintain inhibitor concentration).

    • Incubate for 1-5 minutes (linear phase of uptake).

  • Termination:

    • Aspirate solution immediately.

    • Wash 3x with ice-cold PBS to stop transport.

    • Lyse cells (0.1 N NaOH) and measure radioactivity via liquid scintillation counting.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Precipitation in Stock DMSO has absorbed moisture.Discard stock. Re-make using anhydrous DMSO from a fresh bottle.
Low Inhibition Potency Insufficient pre-incubation time.Increase pre-incubation to 15 mins. Ensure KMH-233 is present during the uptake phase.
High Variability Cold shock to cells.Ensure all buffers are at 37°C. LAT1 activity is temperature-dependent.
Yellowing of Stock Oxidation.Compound degradation. Discard if older than 6 months.

References

  • Huttunen, K. M., et al. (2016). "A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells."[3] Journal of Medicinal Chemistry.

  • MedChemExpress. "KMH-233 Product Datasheet & Handling." MedChemExpress.

  • Puris, E., et al. (2017). "L-Type Amino Acid Transporter 1 as a Target for Drug Delivery." Pharmaceutical Research.

  • Häfliger, P., & Charles, R. P. (2019). "The L-Type Amino Acid Transporter 1 (LAT1): An Emerging Target in Cancer." International Journal of Molecular Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

KMH-233 precipitation issues in aqueous buffers

A Guide to Overcoming Precipitation Issues in Aqueous Buffers Welcome to the technical support center for KMH-233. As Senior Application Scientists, we understand that unexpected compound precipitation can be a significa...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Precipitation Issues in Aqueous Buffers

Welcome to the technical support center for KMH-233. As Senior Application Scientists, we understand that unexpected compound precipitation can be a significant roadblock in research, leading to inconsistent data and lost time. This guide is designed to provide you, our fellow researchers and drug development professionals, with a deep understanding of why the L-type Amino Acid Transporter 1 (LAT1) inhibitor, KMH-233, may precipitate in aqueous solutions and to offer systematic, field-proven strategies to resolve these challenges.

Part 1: Understanding the Root Cause – Why Does KMH-233 Precipitate?

Before troubleshooting, it's crucial to understand the underlying physicochemical principles governing the solubility of KMH-233. Precipitation is not a random event; it's a predictable outcome based on the molecule's structure and its interaction with the solvent environment.

FAQ 1: What are the key physicochemical properties of KMH-233 that influence its solubility?

KMH-233 is a complex organic molecule with properties that present inherent solubility challenges in aqueous media.[1][2][3] Its large, multi-ring structure is predominantly non-polar, making the molecule hydrophobic (lipophilic).[4][5] This hydrophobicity is the primary reason it prefers to associate with itself (crystallize or precipitate) rather than interact with polar water molecules.[6][7][8]

Key properties are summarized below:

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₃₂H₂₅N₇O₅A large molecule with a high carbon-to-heteroatom ratio, suggesting low aqueous solubility.
Molecular Weight 587.6 g/mol Larger molecules often have stronger crystal lattice energy, making them harder to dissolve.[9]
Structure Contains multiple aromatic rings and a complex heterocyclic core.These non-polar surfaces contribute significantly to the molecule's overall hydrophobicity.[4][5]
Aqueous Solubility Reported as "Slightly soluble: 0.1-1 mg/ml".[2]Very low intrinsic solubility in water-based systems.
DMSO Solubility Reported as high as 100 mg/mL.[1]Excellent solubility in a polar aprotic solvent, but this creates a high risk of precipitation when a concentrated DMSO stock is diluted into an aqueous buffer.[10][11]
Key Functional Groups L-phenylalanine backbone (contains a carboxylic acid, -COOH) and basic nitrogen atoms in the heterocyclic rings.These groups can be ionized. The molecule's net charge, and thus its solubility, is highly dependent on the pH of the buffer.[12][13][14]
FAQ 2: How does buffer pH affect the solubility of KMH-233?

The pH of your aqueous buffer is one of the most critical factors controlling KMH-233 solubility.[12][13][14] The molecule possesses both an acidic functional group (the carboxylic acid) and several basic nitrogen atoms.

  • In acidic conditions (low pH): The basic nitrogens become protonated (positively charged), which generally increases solubility.

  • In alkaline conditions (high pH): The carboxylic acid group becomes deprotonated (negatively charged), which also generally increases solubility.

  • At the isoelectric point (pI): There is a specific pH where the positive and negative charges on the molecule balance, resulting in a net neutral charge. Molecules are typically least soluble at their pI.

Therefore, preparing your buffer at a pH that is far from the molecule's pI is a key strategy to prevent precipitation. Since the exact pKa values of KMH-233 are not readily published, an empirical pH-solubility screen is highly recommended (see Protocol 1).

low_ph KMH-233-NH⁺ (Protonated, Net Positive Charge) Increased Solubility pI KMH-233-N...COO⁻ (Zwitterionic, Net Neutral) MINIMUM SOLUBILITY low_ph->pI high_ph KMH-233-COO⁻ (Deprotonated, Net Negative Charge) Increased Solubility pI->high_ph

Caption: pH-dependent ionization and its effect on KMH-233 solubility.

Part 2: Systematic Troubleshooting Guide

Follow this workflow to diagnose and solve precipitation issues methodically.

Caption: Systematic workflow for troubleshooting KMH-233 precipitation.

Step 1: Verify Your Stock Solution

Your experiment is only as reliable as your stock solution.

  • Question: Is your high-concentration stock in 100% DMSO perfectly clear?

  • Causality: If you see any crystals or haziness in your DMSO stock, it has not fully dissolved or has crashed out of solution during storage. Using a partially dissolved stock will lead to immediate and unpredictable precipitation upon dilution.

  • Solution: Gently warm the vial (to 37°C) and vortex or sonicate until all solid material is completely dissolved.[11] Use fresh, anhydrous (dry) DMSO, as absorbed water can significantly reduce the solubility of hydrophobic compounds.[1]

Step 2: Review Your Dilution Protocol

The way you dilute the stock is critical. Abruptly changing the solvent environment from 100% DMSO to a highly aqueous buffer is a common cause of precipitation.[10]

  • Question: What is the final concentration of KMH-233 and the final percentage of DMSO in your assay?

  • Causality: Every compound has a maximum solubility limit in a given buffer system (thermodynamic solubility). Furthermore, the rate of addition and mixing can create localized high concentrations that exceed this limit, causing rapid precipitation (kinetic precipitation).[11]

  • Solutions:

    • Lower the Final Concentration: Is your target concentration necessary? KMH-233 shows activity in the 25-100 µM range in some cancer cells.[1][2] Test if a lower, more soluble concentration is still effective in your system.

    • Maintain Adequate Co-solvent: For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated and can be sufficient to keep the compound in solution.[15][16][17] Avoid going below 0.1% DMSO unless you have confirmed solubility.

    • Use an Intermediate Dilution Step: Instead of a single large dilution (e.g., 1:1000), perform a serial dilution. First, dilute the 100% DMSO stock into a small volume of buffer or media to create an intermediate stock (e.g., with 10% DMSO), then add this to the final assay volume. This gradual reduction in solvent strength can prevent shocking the compound out of solution.[11]

Co-SolventTypical Max % (v/v) in Cell AssaysNotes
DMSO 0.1% - 0.5%Gold standard but can have biological effects. Always run a vehicle control.[16][17]
Ethanol 0.1% - 0.5%Can be more cytotoxic than DMSO for some cell lines.[15][17]
PEG 400 < 1%Generally low toxicity but can be viscous.[18]
Step 3: Optimize the Buffer System

If protocol adjustments are insufficient, the buffer itself may be the issue.

This self-validating experiment will identify the optimal pH for your work.

  • Prepare Buffers: Prepare a series of identical buffers (e.g., 50 mM Phosphate or Tris) adjusted to different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).

  • Add Compound: Add a known, excess amount of solid KMH-233 to a small volume (e.g., 1 mL) of each buffer in separate tubes.

  • Equilibrate: Tightly cap the tubes and agitate them at a constant temperature (e.g., room temperature or 37°C) for 24 hours. This allows the solution to reach thermodynamic equilibrium.

  • Separate: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and measure the concentration of dissolved KMH-233 using an appropriate analytical method (e.g., HPLC-UV or LC-MS).

  • Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH. The pH that yields the highest concentration is the optimal pH for maximum solubility.

Step 4: Utilize Solubility Enhancers

When intrinsic solubility is the limiting factor, excipients can be used to create a more favorable environment.

Yes, this is a highly effective strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate hydrophobic molecules like KMH-233, effectively shielding them from the aqueous environment and forming a soluble "guest-host" complex.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro studies.

G KMH KMH-233 (Hydrophobic) Precipitate Precipitation KMH->Precipitate Poorly Soluble Water Aqueous Buffer CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble KMH-233-CD Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-50 mM) in your chosen aqueous buffer.

  • Prepare KMH-233 Stock: Prepare a concentrated stock of KMH-233 in 100% DMSO as usual.

  • Complexation: While vigorously vortexing the HP-β-CD buffer solution, add the KMH-233 DMSO stock slowly and dropwise. This gradual addition is critical for allowing the guest-host complex to form efficiently.

  • Equilibrate: Allow the mixture to incubate for at least 30-60 minutes at room temperature with continued gentle agitation.

  • Final Dilution: Use this solubilized complex for your final dilutions into the assay medium. Remember to include HP-β-CD in your vehicle control.

Part 3: Advanced Considerations & Special Cases
FAQ 4: I'm seeing precipitation only in my cell-based assay, but not in a simple buffer. What else could be the problem?

Cell culture media are complex mixtures containing salts, amino acids, vitamins, and, crucially, proteins (if using fetal bovine serum, FBS).

  • Protein Binding: Hydrophobic compounds can bind non-specifically to proteins like albumin in FBS. While this can sometimes act as a carrier, it can also lead to aggregation or sequestration of the compound, effectively reducing its available concentration.

  • Interaction with Media Components: KMH-233 is an inhibitor of an amino acid transporter.[3][23] High concentrations of large neutral amino acids in the media (e.g., leucine, phenylalanine) could potentially influence its behavior at the cell surface, though this is less likely to cause frank precipitation.

  • Metabolism: Cells may metabolize KMH-233 into a less soluble form, though this is less common for in vitro assays.

  • Solution: First, try the solubilization strategies above (e.g., cyclodextrins). If problems persist, consider reducing the serum percentage during the compound treatment period or using a serum-free medium, if your cells can tolerate it. Always include all components (DMSO, cyclodextrin, etc.) in your vehicle control to ensure any observed effects are due to KMH-233 and not the formulation.[11]

References
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Toma, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Retrieved from [Link]

  • Adesina, S. K., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Toma, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved from [Link]

  • Gidwani, B., & Vyas, A. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. Retrieved from [Link]

  • Roquette. (n.d.). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Retrieved from [Link]

  • askIITians. (2025). How does pH affect solubility?. Retrieved from [Link]

  • IJCRT.org. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. Retrieved from [Link]

  • Tariq, A. (2025). Strategies for Enhancing the Bioavailability of Hydrophobic Drugs. American Journal of Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of LAT1-inhibitor 1 (KMH-233), JPH203,.... Retrieved from [Link]

  • ResearchGate. (2015). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Retrieved from [Link]

  • Hogarth, C., et al. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Retrieved from [Link]

  • Granchi, C., et al. (2018). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. PMC. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery. Retrieved from [Link]

  • Henriksen, P. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Singh, N., & Ecker, G. F. (2018). Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Do, T. H. L., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science and Technology. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • SciSpace. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]

  • ACS Publications. (2023). Effect of Buffer pH and Concentration on the Dissolution Rates of Sodium Indomethacin–Copovidone and Indomethacin–Copovidone Amorphous Solid Dispersions. Molecular Pharmaceutics. Retrieved from [Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Huttunen, K. M., et al. (2016). A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. PubMed. Retrieved from [Link]

Sources

Optimization

Introduction: The Importance of Stability Indicating Methods

An in-depth guide to developing and troubleshooting a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of KMH-233 and its degradation products. This technical support center is d...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to developing and troubleshooting a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of KMH-233 and its degradation products. This technical support center is designed for researchers, analytical scientists, and drug development professionals.

KMH-233 is a potent and selective inhibitor of the L-type amino acid transporter 1 (LAT1/SLC7A5), a target of interest in cancer research due to its role in supplying essential amino acids to tumor cells.[1][2][3] As with any pharmaceutical compound, ensuring its stability, safety, and efficacy is paramount. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities.[4][5]

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate forced degradation or stress testing to understand how a drug substance behaves under various environmental conditions.[6][7][8] These studies are crucial for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods—methods that can accurately measure the active ingredient without interference from any degradants.[5][7][9] This guide provides a comprehensive resource for using HPLC to analyze KMH-233 and its degradation products, complete with troubleshooting advice and validated protocols.

Technical Support: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the HPLC analysis of KMH-233 and its degradation products.

Question 1: My chromatogram shows no peaks, or the peaks are very small. What should I check first?

Answer: This issue typically points to a problem with the sample, the injection process, or the detector. Follow this diagnostic sequence:

  • Verify Sample and System Preparation:

    • Detector: Confirm the detector lamp is on and has sufficient energy.[10][11]

    • Sample: Ensure the correct sample was injected and that it has not deteriorated. Check the concentration and solubility in your sample solvent (diluent).

    • Mobile Phase: Check that there is enough mobile phase in the reservoirs and that the lines are not empty.[11]

    • System Connections: Ensure all fittings and cables are secure.[10]

  • Investigate the Injection System:

    • Autosampler: Check for air bubbles in the syringe or sample loop. Purge the system if necessary.

    • Injection Volume: Confirm that the injection volume is appropriate. A volume that is too low can result in small peaks.[10]

  • Assess Detector Settings:

    • The detector sensitivity or recorder range may be set too high, making small peaks invisible.[11] If you suspect your compound is present at a very low concentration, try increasing the sensitivity.

Question 2: Why are my peaks tailing, and how can I achieve a more symmetrical peak shape?

Answer: Peak tailing, where the peak is asymmetric and elongated on the right side, is a common HPLC problem.[12] It can compromise resolution and lead to inaccurate quantification. The primary causes are chemical and physical interactions within the column.

  • Causality: Tailing often results from "secondary interactions" between the analyte and the stationary phase.[13] For a reverse-phase C18 column, the primary interaction is hydrophobic. However, residual, un-capped silanol groups on the silica surface can interact with basic functional groups on an analyte like KMH-233, causing it to "stick" to the column longer than the main population of molecules, resulting in a tail. Column overload, where too much sample is injected, can also cause tailing.[12][13]

  • Solutions:

    • Mobile Phase pH Adjustment: The most effective solution for secondary silanol interactions is to adjust the mobile phase pH. For a basic compound, lowering the pH (e.g., to pH 3) with an additive like trifluoroacetic acid (TFA) or formic acid will protonate the analyte, minimizing its interaction with the silanol groups.[14]

    • Reduce Sample Load: Dilute your sample or decrease the injection volume to see if the peak shape improves.[11][13]

    • Use a Guard Column: A guard column protects the analytical column from strongly retained impurities that can cause peak shape distortion.[11]

    • Column Health: If the problem persists and affects all peaks, the column itself may be contaminated or degraded and may need to be flushed or replaced.[10][11]

Question 3: My KMH-233 peak is splitting into two. What does this mean?

Answer: Peak splitting can be one of the most challenging issues to diagnose because it has several distinct causes.[11][15]

  • Causality & Solutions:

    • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the mobile phase, it can cause the analyte to travel through the top of the column in a distorted band, leading to a split peak.[15] Solution: Prepare your sample in the mobile phase or a solvent that is weaker than the mobile phase.

    • Column Void or Contamination: A physical disruption in the column packing, such as a void at the inlet or a blocked frit, can create two different flow paths for the analyte, resulting in two peaks.[15] This typically affects all peaks in the chromatogram. Solution: First, try reversing and flushing the column (if the manufacturer allows). If this fails, the column or its inlet frit may need to be replaced.[10][15]

    • Co-eluting Impurity: It's possible the split peak is not an artifact but two distinct compounds eluting very close together. This is common in degradation studies. Solution: Adjust the method parameters to improve resolution. Try a shallower gradient, a different mobile phase composition, or a different column chemistry.[14][15]

Question 4: I see "ghost peaks" in my blank injections. Where are they coming from?

Answer: Ghost peaks are unexpected signals that appear in your chromatogram, often when running a blank (injecting only the sample solvent).[13] They are usually the result of contamination or carryover.

  • Causality & Solutions:

    • Carryover: This occurs when a small amount of a previous, often concentrated, sample remains in the autosampler needle or injection loop and is injected with the next run.[13] Solution: Run a needle wash with a strong solvent (e.g., 50:50 acetonitrile:isopropanol) between injections.

    • Contaminated Mobile Phase: Impurities in your solvents or buffer salts can accumulate on the column and elute as broad peaks, especially during a gradient. Solution: Use fresh, high-purity HPLC-grade solvents and filter all aqueous mobile phases.[13]

    • Column Bleed: As a column ages, the stationary phase can slowly degrade and "bleed" off, which may appear as a rising baseline or broad peaks in a gradient run. Solution: If the column is old or has been used with aggressive mobile phases, it may need to be replaced.

Question 5: My retention times are shifting from run to run. How can I improve reproducibility?

Answer: Stable retention times are critical for reliable peak identification. Drifting retention times usually point to an issue with the mobile phase or the pump.[13]

  • Causality & Solutions:

    • Mobile Phase Composition: Inaccurate mixing of solvents, evaporation of the more volatile solvent (like acetonitrile), or degradation of a mobile phase additive can change the elution strength and shift retention times. Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. If using an on-line mixer (quaternary pump), ensure the mixer is functioning correctly.[10][13]

    • Flow Rate Fluctuation: Leaks in the system or a faulty pump check valve can cause the flow rate to be inconsistent.[10] Solution: Check for any visible leaks at the fittings. If none are found, sonicate the check valves in isopropanol or replace them.

    • Temperature Changes: Column temperature significantly affects retention. A fluctuating lab temperature can cause drift. Solution: Use a thermostatted column compartment to maintain a consistent temperature.[10]

    • Insufficient Equilibration: If you change the mobile phase or run a gradient, the column needs time to re-equilibrate. Insufficient equilibration will cause retention times to drift, especially in the first few runs. Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection.[10]

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation of KMH-233

Forced degradation studies deliberately stress the drug substance to produce degradation products, helping to establish the stability-indicating nature of an analytical method.[7][8] The goal is to achieve 5-20% degradation of the active ingredient.[6]

A. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of KMH-233 in a suitable solvent, such as acetonitrile or methanol.

B. Stress Conditions (Based on ICH Q1A(R2) Guidelines[6]):

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH), and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 4 hours.

    • At various time points (e.g., 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze at various time points. Dilute with mobile phase as needed.

  • Thermal Degradation:

    • Store the solid KMH-233 powder in an oven at 80°C for 48 hours.

    • Also, store a solution of KMH-233 (in the chosen diluent) at 60°C for 48 hours.

    • Prepare samples for analysis by dissolving the solid or diluting the solution.

  • Photolytic Degradation:

    • Expose solid KMH-233 and a solution of KMH-233 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[16]

    • A control sample should be kept in the dark under the same conditions.

    • Prepare samples for analysis.

Protocol 2: Starting HPLC Method for KMH-233 Analysis

This method serves as a starting point for analysis and must be optimized and validated for your specific application.[17]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV/PDA (Photodiode Array) at 254 nm (or the λmax of KMH-233)

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Data Presentation & Visualization

Tables for Quick Reference

Table 1: Summary of Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration (Suggested)
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C4 hours
Oxidation3% H₂O₂Room Temp24 hours
Thermal (Solid)Dry Heat80°C48 hours
Thermal (Solution)Heat60°C48 hours
PhotolyticICH Q1B Light BoxAmbient>1.2 million lux-hours

Table 2: HPLC Troubleshooting Quick Guide

SymptomCommon Cause(s)Potential Solution(s)
Peak Tailing Secondary silanol interactions; Column overloadAdjust mobile phase pH; Reduce injection volume/concentration
Peak Splitting Mismatched sample solvent; Column void/blockageDissolve sample in mobile phase; Replace column or frit
Peak Fronting Column overload; Column collapseReduce injection volume/concentration; Replace column
Ghost Peaks Sample carryover; Contaminated mobile phaseImplement needle wash; Use fresh, filtered mobile phase
Retention Time Drift Mobile phase change; Flow rate instability; Temp fluctuationPrepare fresh mobile phase; Check for leaks; Use column oven
High Backpressure Blocked column frit or tubing; Precipitated bufferReverse flush column; Filter mobile phase; Check sample solubility
No/Small Peaks Detector lamp off; No sample injected; Wrong wavelengthTurn on lamp; Check autosampler sequence; Set detector to λmax
Diagrams and Workflows

G cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: HPLC Analysis cluster_2 Phase 3: Data Interpretation drug KMH-233 Drug Substance stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) drug->stress samples Generate Stressed Samples (Degradation Mixture) stress->samples prep Sample Preparation (Neutralize, Dilute) samples->prep hplc Inject into HPLC System prep->hplc data Acquire Chromatographic Data (e.g., PDA/UV Spectra) hplc->data eval Evaluate Peak Purity & Resolution data->eval quant Quantify KMH-233 & Degradants (% Degradation) eval->quant report Report Findings / Method Validation quant->report

Caption: Workflow for Forced Degradation and HPLC Analysis.

G start Abnormal Peak Shape Observed (Tailing, Splitting, Fronting) q1 Does it affect ALL peaks? start->q1 a1_yes Likely a System/Column Issue q1->a1_yes  Yes a1_no Likely a Chemical/Method Issue q1->a1_no  No q2 Check for Column Void or Blocked Frit a1_yes->q2 sol1 Reverse Flush or Replace Column q2->sol1 q3 Is the peak tailing? a1_no->q3 q4 Is the peak splitting? q3->q4  No sol2 Adjust Mobile Phase pH or Reduce Sample Load q3->sol2  Yes sol3 Check Sample Solvent Strength (Should be weaker than mobile phase) q4->sol3  Yes

Caption: Troubleshooting Logic for HPLC Peak Shape Problems.

G cluster_kmh233 KMH-233 Structure cluster_pathways Potential Degradation Sites cluster_products Potential Degradation Products kmh233_structure hydrolysis Hydrolysis (Acid/Base) kmh233_structure->hydrolysis oxidation Oxidation kmh233_structure->oxidation prod1 Product of Ester Cleavage hydrolysis->prod1 Ester Bond prod2 Product of Amide Cleavage hydrolysis->prod2 Amide Bond prod3 Oxidized Product (e.g., N-oxide) oxidation->prod3

Caption: Potential Degradation Pathways for KMH-233.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7).
  • KMH-233 | L
  • What are the Common Peak Problems in HPLC.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29).
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • 11 HPLC Problems and Solutions You Must Know. Labtech.
  • Application of HPLC Technology in Drug Detection. BOC Sciences.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Amino acid Transporter | Inhibitors. MedchemExpress.com.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Forced Degrad
  • Peak Splitting in HPLC: Causes and Solutions. (2024, April 4).
  • HPLC method development: an overview. (2025, May 27). PharmaCores.
  • Degradation Profiling by RP- HPLC: A Review. (2021, June 30). International Journal of Pharmacy & Pharmaceutical Research.
  • HPLC Method Development Steps. Thermo Fisher Scientific - US.
  • Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. (2021, March 23). PMC.

Sources

Troubleshooting

Technical Support Center: KMH-233 Uptake Assay Optimization

Executive Summary: The KMH-233 Variability Challenge KMH-233 is a potent, selective, and slowly reversible inhibitor of the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) .[1] While it is a critical tool for validating LA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The KMH-233 Variability Challenge

KMH-233 is a potent, selective, and slowly reversible inhibitor of the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) .[1] While it is a critical tool for validating LAT1 as an oncology target (inhibiting leucine uptake and mTOR signaling), its physicochemical properties and binding kinetics introduce specific sources of experimental error.

High variability (Coefficient of Variation > 15%) in KMH-233 assays typically stems from three root causes:

  • Inconsistent Pre-incubation: KMH-233 exhibits slow off-rate kinetics.

  • Cell Monolayer Instability: Aggressive washing disrupts HEK293/cancer cell lines often used for LAT1 studies.

  • Solubility Artifacts: Improper stock management leads to micro-precipitation.

This guide provides a self-validating troubleshooting framework to stabilize your data.

Visualizing the Assay Logic

The following diagram illustrates the critical control points in a KMH-233 inhibition assay where variability is most likely to enter the system.

KMH233_Assay_Workflow Step1 Cell Seeding (LAT1+ Line) Step2 KMH-233 Pre-Incubation Step1->Step2 Critical: Confluency affects LAT1 expression Step2->Step2 Shift in IC50? Check Pre-incubation Step3 Substrate Addition (14C-Leucine) Step2->Step3 Variable: Equilibrium Time (Slow Reversibility) Step4 Termination (Ice-Cold Wash) Step3->Step4 Variable: Uptake Linearity (Time < 5 min) Step4->Step1 High CV%? Check adhesion Step5 Lysis & Readout (LSC/LC-MS) Step4->Step5 Error Source: Cell Detachment

Figure 1: Critical control points in the KMH-233 LAT1 inhibition workflow. Red nodes indicate high-risk steps for experimental variability.

Troubleshooting Guide & FAQs

Section A: Kinetic & Potency Variability

Q1: My IC50 values for KMH-233 shift significantly between experiments (e.g., 10 µM vs. 50 µM). Why is the potency drifting?

Root Cause: Inconsistent Pre-incubation Equilibrium. KMH-233 is characterized as a slowly reversible inhibitor [1].[1][2] Unlike rapid-equilibrium competitive inhibitors, KMH-233 requires sufficient time to occupy the LAT1 binding pocket before the substrate (e.g., L-Leucine) is introduced.

Solution:

  • Standardize Pre-incubation: You must pre-incubate cells with KMH-233 for exactly 10–15 minutes at 37°C before adding the substrate.

  • Avoid "Co-incubation" Only: If you add KMH-233 and Substrate simultaneously, the high-affinity substrate (Leucine Km ~15-30 µM) will compete for the transporter before KMH-233 binds, artificially inflating the IC50 (making the drug look weaker).

Q2: I see a "hook effect" or non-linear inhibition at high KMH-233 concentrations (>100 µM).

Root Cause: Solubility Limits or Off-Target Effects. While KMH-233 is generally soluble in organic solvents, high aqueous concentrations can lead to micro-precipitation or non-specific membrane disruption, which mimics inhibition (toxicity).

Solution:

  • Solvent Control: Ensure final DMSO concentration is <0.5% in all wells.

  • Visual Check: Inspect wells at 100 µM under a microscope before lysis. If you see crystals or cell rounding, exclude these points.

  • Reference Range: The reported IC50 for L-Leucine uptake inhibition is approximately 18 µM [1].[1] If your assay yields >100 µM, check if your substrate concentration is too high (>> Km).

Section B: Signal & Variability (CV%)

Q3: My replicate wells have high variability (CV > 20%), and some wells show near-zero uptake.

Root Cause: Cell Detachment during Washing. LAT1 assays are often performed in HEK293 or cancer lines (MCF-7, PC-3) which adhere loosely. The "Termination" step (Step 4 in Fig 1) involves ice-cold buffer washes that can peel the monolayer.

Solution:

  • The "Gentle Pour" Technique: Do not aspirate with a vacuum tip directly over the cell monolayer. Instead, invert the plate to dump buffer, then gently pour wash buffer down the side of the well.

  • Coating: Use Poly-D-Lysine (PDL) coated plates to enhance adhesion.

  • Normalization: You must normalize uptake data to Total Protein (BCA Assay) per well, not just raw CPM/counts. This mathematically corrects for any cells lost during washing.

Q4: The "Background" (4°C control) signal is surprisingly high. How do I define true uptake?

Root Cause: Non-Specific Binding (NSB). Lipophilic compounds like KMH-233 or radiolabeled substrates can stick to plasticware.

Solution:

  • The 4°C Rule: True active transport via LAT1 is temperature-dependent.

    • Total Uptake: 37°C[3][4]

    • NSB/Diffusion: 4°C (Ice bath)

    • Net Transporter Uptake: (37°C Signal) - (4°C Signal).

  • Validation: If (37°C - 4°C) is < 5x the 4°C signal, your signal-to-noise ratio is too low. Increase cell density or substrate specific activity.

Optimized Protocol: KMH-233 Inhibition Assay

Objective: Determine IC50 of KMH-233 against LAT1-mediated L-[14C]-Leucine uptake.

Reagents
  • Substrate: L-[14C]-Leucine (ensure specific activity > 300 mCi/mmol).

  • Inhibitor: KMH-233 (Stock: 10 mM in DMSO, stored at -20°C).

  • Transport Buffer: HBSS (Na+-free is optional as LAT1 is Na+-independent, but standard HBSS is acceptable if Na+ doesn't drive background via other transporters).

Step-by-Step Methodology
  • Cell Seeding (Day -1):

    • Seed LAT1-expressing cells (e.g., MCF-7 or HEK-LAT1) at

      
       cells/well in 24-well PDL-coated plates.
      
    • Target: 90% confluency on Day 0.

  • Preparation (Day 0):

    • Warm HBSS to 37°C.

    • Prepare Stop Solution : HBSS with 1 mM non-radiolabeled Leucine (keeps off-rate high) at 4°C (Ice Cold) .

  • Pre-Incubation (The Critical Step):

    • Wash cells 1x with warm HBSS.

    • Add 250 µL of KMH-233 dilutions (0.1 µM – 200 µM) in warm HBSS.

    • Incubate: 10 minutes @ 37°C .

  • Uptake Reaction:

    • Add 250 µL of L-[14C]-Leucine substrate solution (Target final conc: 1 µM, approx. 0.05 µCi/well).

    • Note: Do not remove the KMH-233 solution; add substrate on top (2x concentration) or replace with a pre-mixed solution of Inhibitor + Substrate to maintain inhibitor concentration. Replacement is preferred to ensure exact concentrations.

    • Incubate: 2 to 5 minutes @ 37°C .

    • Why short time? To measure initial rate kinetics before intracellular accumulation limits influx.

  • Termination:

    • Place plate on ice immediately.

    • Aspirate/Dump media.

    • Wash 3x rapidly with Ice-Cold Stop Solution .

  • Lysis & Readout:

    • Add 200 µL 0.1 N NaOH. Shake for 30 mins.

    • Aliquot for Liquid Scintillation Counting (LSC) and Protein Assay (BCA).

Data Analysis & Interpretation

Quantitative Summary Table
ParameterRecommended ValueImpact of Deviation
Substrate Conc. 1 µM (<< Km of ~20 µM)High: Competes with KMH-233, artificially increases IC50.
Uptake Time 2–5 MinutesLong (>10m): Loss of linearity; efflux begins.
Pre-Incubation 10–15 MinutesNone/Short: Underestimation of KMH-233 potency.
DMSO Limit < 0.5%High: Cell toxicity mimics inhibition.
Z-Factor > 0.5Low: Assay noise too high for screening.
Calculating Results

Calculate the Percent Inhibition for each concentration:



Fit data to a 4-parameter logistic (4PL) non-linear regression model to derive IC50.

References

  • Huttunen, K. M., et al. (2016). "A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells."[1][2] Journal of Medicinal Chemistry, 59(12), 5740–5751.[1][2]

  • FDA Guidance for Industry (2020).

  • International Transporter Consortium (ITC). "Membrane transporters in drug development." Nature Reviews Drug Discovery, 9, 215–236 (2010).

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of LAT1 Inhibitors: JPH203 vs. KMH-233

A Technical Guide for Researchers In the landscape of targeted cancer therapy, the L-type amino acid transporter 1 (LAT1), also known as SLC7A5, has emerged as a compelling target. Overexpressed in a multitude of cancer...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers

In the landscape of targeted cancer therapy, the L-type amino acid transporter 1 (LAT1), also known as SLC7A5, has emerged as a compelling target. Overexpressed in a multitude of cancer cells, LAT1 is crucial for the uptake of essential amino acids, thereby fueling tumor growth and proliferation. Consequently, the development of potent and selective LAT1 inhibitors is an area of intense research. This guide provides a detailed comparison of two prominent LAT1 inhibitors, JPH203 and KMH-233, to assist researchers in making informed decisions for their pre-clinical studies.

Introduction to LAT1: A Gateway for Cancer Cell Growth

LAT1 is a transmembrane protein that facilitates the transport of large neutral amino acids, such as leucine, into cells.[1] This process is vital for protein synthesis and the activation of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][2] In many cancers, the expression of LAT1 is significantly upregulated to meet the high metabolic demands of rapidly dividing tumor cells.[3] This dependency makes LAT1 an attractive therapeutic target, as its inhibition can effectively starve cancer cells of essential nutrients.[3][4]

Compound Profiles: JPH203 and KMH-233

JPH203 (Nanvuranlat)

JPH203, also known as Nanvuranlat, is a potent and highly selective LAT1 inhibitor that has progressed to clinical trials.[5][6] It is a non-transportable blocker, meaning it binds to the transporter without being carried into the cell, thus competitively inhibiting the uptake of natural amino acid substrates.[6] JPH203 has demonstrated significant anti-tumor activity in a variety of cancer cell lines and in vivo models.[6]

KMH-233

KMH-233 is another selective and potent inhibitor of LAT1 that has been utilized in pre-clinical research to investigate the therapeutic potential of LAT1 inhibition.[3] It has been shown to inhibit the uptake of L-leucine and reduce cancer cell growth.[3] Furthermore, KMH-233 has been demonstrated to potentiate the efficacy of other anti-cancer agents, such as cisplatin and bestatin.[3]

Potency in Focus: A Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for JPH203 and KMH-233 in inhibiting L-leucine uptake in various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results.

InhibitorCell LineIC50 (L-leucine uptake)Reference
JPH203 HT-29 (Colon Cancer)0.06 µM[6]
LoVo (Colon Cancer)2.3 ± 0.3 µM[6]
MKN45 (Gastric Cancer)4.6 ± 1.0 µM[6]
KMH-233 MCF-7 (Breast Cancer)18 µM[3]

Mechanism of Action: Starving Cancer Cells by Blocking Nutrient Supply

Both JPH203 and KMH-233 exert their anti-cancer effects by competitively inhibiting LAT1, thereby blocking the entry of essential amino acids into cancer cells. This amino acid deprivation leads to the suppression of the mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival.[2] The inhibition of mTORC1 signaling ultimately results in cell cycle arrest and apoptosis.[7]

LAT1_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Essential Amino Acids Essential Amino Acids LAT1 LAT1 Transporter Essential Amino Acids->LAT1 Uptake mTORC1 mTORC1 LAT1->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes JPH203 JPH203 JPH203->LAT1 Inhibits KMH233 KMH-233 KMH233->LAT1 Inhibits

Caption: Inhibition of LAT1 by JPH203 and KMH-233 blocks essential amino acid uptake, leading to the suppression of the mTORC1 signaling pathway and subsequent inhibition of cancer cell growth and proliferation.

Experimental Protocol: Measuring LAT1 Inhibition via L-Leucine Uptake Assay

A common and reliable method to assess the potency of LAT1 inhibitors is the radiolabeled L-leucine uptake assay. This protocol provides a step-by-step guide for performing this experiment.

Materials:

  • Cancer cell line with high LAT1 expression (e.g., HT-29, MCF-7)

  • Cell culture medium and supplements

  • 24-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • [³H]-L-leucine (radiolabeled)

  • Unlabeled L-leucine

  • Test inhibitors (JPH203, KMH-233)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed the cancer cells in 24-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Pre-incubation:

    • Aspirate the culture medium and wash the cells twice with pre-warmed PBS.

    • Add 500 µL of pre-warmed uptake buffer to each well and incubate for 10-15 minutes at 37°C to equilibrate the cells.

  • Inhibition:

    • Prepare solutions of the test inhibitors (JPH203, KMH-233) and unlabeled L-leucine (for determining non-specific uptake) in uptake buffer at various concentrations.

    • Aspirate the uptake buffer and add the inhibitor solutions to the respective wells. Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

  • Uptake:

    • Prepare the uptake solution containing a fixed concentration of [³H]-L-leucine in the uptake buffer.

    • Add the [³H]-L-leucine uptake solution to each well (in the presence of the inhibitors) and incubate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination:

    • To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.

  • Cell Lysis:

    • Add 500 µL of lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Scintillation Counting:

    • Transfer the cell lysate from each well to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Normalize the CPM values to the protein concentration in each well (determined by a separate protein assay, e.g., BCA assay).

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Experimental_Workflow start Start seed_cells Seed Cells in 24-well Plates start->seed_cells pre_incubation Pre-incubate with Uptake Buffer seed_cells->pre_incubation add_inhibitors Add Test Inhibitors (JPH203/KMH-233) pre_incubation->add_inhibitors add_radiolabel Add [³H]-L-leucine add_inhibitors->add_radiolabel terminate_uptake Terminate Uptake with Cold PBS add_radiolabel->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells scintillation_counting Measure Radioactivity lyse_cells->scintillation_counting data_analysis Analyze Data & Determine IC50 scintillation_counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the IC50 of LAT1 inhibitors using a radiolabeled L-leucine uptake assay.

Conclusion

References

Sources

Comparative

Targeting the Amino Acid Supply Chain: A Comparative Guide to KMH-233 vs. BCH

Executive Summary In the study of cancer metabolism and blood-brain barrier (BBB) transport, the L-type Amino Acid Transporter 1 (LAT1) is a critical target.[1] For decades, BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the study of cancer metabolism and blood-brain barrier (BBB) transport, the L-type Amino Acid Transporter 1 (LAT1) is a critical target.[1] For decades, BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) has served as the standard "system L" inhibitor.[1] However, its lack of specificity (inhibiting LAT1, LAT2, LAT3, and LAT4) renders it a "blunt instrument," often confounding data with off-target effects on housekeeping transporters like LAT2.[1]

KMH-233 represents a distinct evolution in this field.[1] Developed as a high-affinity, slowly reversible inhibitor, KMH-233 offers significant selectivity for LAT1 over LAT2.[1] This guide delineates when to use the classic BCH versus the targeted KMH-233, supported by experimental protocols and mechanistic distinctions.

Technical Profile & Mechanism of Action

The "Old Guard": BCH

BCH is a synthetic, non-metabolizable analog of L-Leucine.

  • Mechanism: It acts as a competitive inhibitor but, crucially, is also a substrate . This means BCH can be transported into the cell in exchange for intracellular amino acids (trans-stimulation).[1]

  • Scope: Pan-System L inhibitor.[1] It blocks LAT1 (SLC7A5), LAT2 (SLC7A8), LAT3 (SLC43A1), and LAT4 (SLC43A2).[1]

  • Limitation: Because it blocks LAT2 (ubiquitous in healthy tissue), BCH toxicity is often systemic in in vivo models, and in vitro data cannot distinguish between cancer-specific transport (LAT1) and homeostatic transport (LAT2).[1]

The "Specialist": KMH-233

KMH-233 is a phenylalanine-derivative designed for high-fidelity binding to the LAT1 pocket.[1]

  • Mechanism: Slowly reversible competitive inhibitor . Unlike BCH, it is not rapidly transported; it occupies the binding site, effectively locking the transporter without inducing significant trans-stimulation of efflux.

  • Scope: Highly selective for LAT1.

  • Advantage: Allows for the isolation of LAT1-driven pathology (e.g., tumor growth, BBB penetration) without interfering with LAT2-mediated maintenance of healthy tissues.[1]

Comparative Metrics Table
FeatureBCH KMH-233
Chemical Class Cyclic Amino Acid (Norbornane)Phenylalanine Derivative
Target Selectivity Low (LAT1, LAT2, LAT3, LAT4)High (LAT1 >>> LAT2)
IC50 (LAT1) ~130 µM (often used at 5–10 mM)~18 µM
LAT2 Inhibition High (IC50 similar to LAT1)Negligible (IC50 > 1000 µM)
Transportability Transportable SubstrateNon-transportable / Slowly Reversible
Primary Utility General System L Blockade / Positive ControlSpecific LAT1 Functional Analysis

Mechanistic Visualization

The following diagram illustrates the critical difference in selectivity. BCH impacts both the cancer-associated LAT1 and the housekeeping LAT2, whereas KMH-233 isolates LAT1.[1]

LAT_Inhibition cluster_membrane Cell Membrane BCH BCH (Classic Inhibitor) LAT1 LAT1 (SLC7A5) Cancer/BBB Specific BCH->LAT1 Blocks (Competitive) LAT2 LAT2 (SLC7A8) Ubiquitous/Homeostatic BCH->LAT2 Blocks (Competitive) KMH KMH-233 (Selective Inhibitor) KMH->LAT1 Blocks (High Affinity) KMH->LAT2 No Effect (>1000 µM) mTOR mTORC1 Activation (Cell Growth) LAT1->mTOR Leucine Influx Homeostasis Basal Amino Acid Supply LAT2->Homeostasis General AA Influx

Caption: BCH indiscriminately blocks both LAT1 and LAT2 pathways. KMH-233 selectively targets LAT1, suppressing mTORC1 signaling while sparing LAT2-mediated homeostasis.[1]

Experimental Protocols

To validate the performance of KMH-233 vs. BCH, the Cis-Inhibition Assay using radiolabeled Leucine is the gold standard.[1]

Protocol: [14C]-L-Leucine Uptake Assay

Objective: Determine the IC50 and selectivity of the inhibitor in a controlled cell line (e.g., MCF-7 or HEK293 stable transfectants).[1]

Reagents:
  • Transport Buffer: HBSS (Hanks' Balanced Salt Solution) containing 137 mM NaCl, 5.4 mM KCl, 1.26 mM CaCl2, 0.49 mM MgCl2, 0.44 mM KH2PO4, 0.34 mM Na2HPO4, 5.55 mM D-glucose, and 10 mM HEPES (pH 7.4).[1] Crucial: Do not use RPMI or DMEM as they contain competing amino acids.[1]

  • Substrate: L-[14C]-Leucine (0.1 µCi/mL).

  • Inhibitors: BCH (Stock 100 mM in buffer) and KMH-233 (Stock 10 mM in DMSO, dilute to <0.1% DMSO final).[1]

Workflow Diagram:

Uptake_Protocol Step1 1. Seed Cells (24-well plate, 1x10^5 cells) Step2 2. Wash (Warm Na-free HBSS x2) Step1->Step2 Step3 3. Pre-incubation (10 min @ 37°C w/ Inhibitor) Step2->Step3 Step4 4. Uptake Reaction (Add 14C-Leu + Inhibitor for 1-5 mins) Step3->Step4 Step5 5. Terminate (Ice-cold PBS wash x3) Step4->Step5 Step6 6. Lysis & Counting (0.1N NaOH -> Scintillation) Step5->Step6

Caption: Step-by-step workflow for the competitive radioligand uptake assay.

Step-by-Step Methodology:
  • Preparation: Seed LAT1-positive cells (e.g., MCF-7) 24 hours prior.[1]

  • Equilibration: Remove culture medium. Wash cells twice with pre-warmed (37°C) Transport Buffer.[1]

  • Inhibitor Application (The Variable):

    • Group A (Control): Buffer only.[1]

    • Group B (BCH):[1][2][3] Add BCH at graded concentrations (10 µM – 10 mM).[1]

    • Group C (KMH-233): Add KMH-233 at graded concentrations (1 µM – 200 µM).[1]

  • Reaction: Add L-[14C]-Leucine mixed with the respective inhibitor concentration. Incubate for 1 minute (initial rate phase). Note: Longer incubations (>5 min) risk measuring metabolism rather than transport.[1]

  • Termination: Aspirate solution immediately and wash 3x with Ice-Cold PBS. The cold temperature locks the transporter proteins.

  • Quantification: Lyse cells with 0.1 M NaOH. Mix lysate with scintillation fluid and count CPM (Counts Per Minute).[1]

Expected Results:

  • BCH: Will show inhibition, but the curve will be shallow if LAT2 is present, as BCH must saturate both transporters.

  • KMH-233: Will show a sharp inhibition curve in LAT1-dominant cells.[1] In LAT2-dominant cells (e.g., hepatocytes), KMH-233 will show minimal inhibition, confirming selectivity.[1]

Strategic Recommendations

When to use BCH:
  • Positive Control: Use 10 mM BCH to define "total System L activity" (non-specific background subtraction).[1]

  • Cost-Sensitive Screens: For initial high-throughput screens where specificity is secondary to observing a general transport blockade.[1]

  • Trans-Stimulation Studies: When you specifically want to study the exchange mechanism (using BCH to force intracellular amino acids out).[1]

When to use KMH-233:
  • Cancer Selectivity Studies: When proving that a tumor's growth is strictly dependent on LAT1 (and not rescued by LAT2).[1]

  • Potency Assays: When working with low-concentration drug delivery systems.[1]

  • Combination Therapy: KMH-233 is the superior choice for co-treatment studies (e.g., with Cisplatin or Bestatin) because it does not competitively flood the cell with a substrate analog like BCH does.[1]

References

  • Huttunen, K. M., et al. (2016). "A Selective and Slowly Reversible Inhibitor of L-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells."[1][4][5][6] Journal of Medicinal Chemistry, 59(12), 5740–5751.[1][4][5] [1]

  • Christensen, H. N., et al. (1969). "A bicyclic amino acid to improve discriminations among transport systems."[7] Journal of Biological Chemistry, 244(6), 1510–1520.[1] (The foundational paper for BCH).[1]

  • Napolitano, L., et al. (2015). "LAT1 is the transport competent unit of the LAT1/CD98 heterodimeric amino acid transporter." International Journal of Biochemistry & Cell Biology, 67, 25-33.

  • Oda, K., et al. (2010). "L-type amino acid transporter 1 inhibitors inhibit tumor cell growth."[1] Cancer Science, 101(1), 173–179.[1] (Context for LAT1 inhibition in oncology).

Sources

Validation

A Comparative Guide to LAT1-Targeted Therapeutics: The Selective Inhibitor KMH-233 versus Phenylalanine-Based Ligands

This guide provides an in-depth comparison between KMH-233, a selective L-type Amino Acid Transporter 1 (LAT1) inhibitor, and the broader class of phenylalanine derivatives that interact with this transporter. We will ex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison between KMH-233, a selective L-type Amino Acid Transporter 1 (LAT1) inhibitor, and the broader class of phenylalanine derivatives that interact with this transporter. We will explore their distinct mechanisms of action, therapeutic strategies, and the experimental methodologies used to characterize their activity, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: LAT1 as a Pivotal Target in Cancer Therapy

The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a transmembrane protein responsible for the cellular uptake of large neutral amino acids, including essential ones like leucine and phenylalanine.[1][2] LAT1 forms a heterodimeric complex with the glycoprotein 4F2hc (SLC3A2), which is crucial for its localization to the plasma membrane and transport activity.[2][3]

While expressed at low levels in most normal tissues, LAT1 is highly expressed at the blood-brain barrier (BBB), where it facilitates the transport of essential amino acids and certain drugs into the brain.[1][3] Critically, LAT1 is significantly overexpressed in a wide range of human cancers, including prostate, breast, and lung cancer.[1][4] This upregulation is a key adaptation of malignant cells, as it ensures a continuous supply of essential amino acids required to sustain rapid proliferation and protein synthesis.[1] Furthermore, the influx of leucine via LAT1 directly stimulates the mTOR signaling pathway, a central regulator of cell growth and an important target in cancer therapy.[1][2] This dependency on LAT1 makes it a highly attractive and promising target for the development of novel anticancer therapeutics.

LAT1 Signaling Pathway in Cancer Figure 1: Role of LAT1 in Cancer Cell Growth and Inhibition cluster_cell Cancer Cell AminoAcids Leucine, Phenylalanine LAT1 LAT1 Transporter (SLC7A5) AminoAcids->LAT1 Transport mTOR mTOR Pathway LAT1->mTOR Leucine influx activates Growth Protein Synthesis, Cell Proliferation mTOR->Growth Promotes KMH233 KMH-233 KMH233->LAT1 Blocks Therapeutic Strategies Figure 2: Divergent Therapeutic Strategies at the LAT1 Transporter cluster_inhibition Strategy 1: Inhibition cluster_delivery Strategy 2: Drug Delivery LAT1 LAT1 Transporter Outcome_Inhibit Amino Acid Starvation LAT1->Outcome_Inhibit Outcome_Delivery Targeted Drug Release Inside Cell LAT1->Outcome_Delivery KMH233 KMH-233 KMH233->LAT1 Blocks Phe_Inhibitor Inhibitory Phenylalanine Derivative Phe_Inhibitor->LAT1 Blocks Phe_Prodrug Phenylalanine-Drug Conjugate (Prodrug) Phe_Prodrug->LAT1 Transported

Caption: Divergent Therapeutic Strategies at the LAT1 Transporter.

Key Experimental Protocols

The characterization of compounds like KMH-233 and phenylalanine derivatives relies on robust, validated in vitro assays. Here, we detail the methodologies for two foundational experiments.

Protocol 1: Competitive LAT1-Mediated Uptake Assay

This protocol is designed to determine a compound's ability to inhibit LAT1 function by measuring its competition with a known radiolabeled substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against LAT1.

Methodology:

  • Cell Culture: Plate LAT1-expressing cells (e.g., MCF-7 breast cancer cells or BV2 microglia) in 24-well plates and grow to confluence. [3][5]2. Pre-incubation: Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Inhibition: Add solutions of the test compound (e.g., KMH-233 or a phenylalanine derivative) at various concentrations to the wells. For a negative control, use buffer alone. Incubate for 10 minutes at 37°C. [5]4. Competitive Uptake: Add a fixed concentration of a radiolabeled LAT1 substrate, such as [14C]-L-leucine, to all wells in the presence of the test compound. Incubate for a defined period (e.g., 30 minutes) at 37°C. [5]5. Wash: Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS to remove extracellular radioactivity.

  • Cell Lysis: Lyse the cells using 0.1 M NaOH or a similar lysis buffer. [5]7. Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

LAT1 Inhibition Assay Workflow Figure 3: Experimental Workflow for LAT1 Inhibition Assay A 1. Plate LAT1-expressing cells to confluence B 2. Wash cells with pre-warmed buffer A->B C 3. Add varying concentrations of test compound (e.g., KMH-233) B->C D 4. Add radiolabeled substrate ([14C]-L-leucine) and incubate C->D E 5. Terminate uptake with ice-cold buffer wash D->E F 6. Lyse cells to release intracellular contents E->F G 7. Measure radioactivity via scintillation counting F->G H 8. Plot data and calculate IC50 value G->H

Caption: Experimental Workflow for LAT1 Inhibition Assay.

Protocol 2: Cell Proliferation Assay (MTS/MTT)

This assay evaluates the effect of a compound on the metabolic activity and growth of cancer cells.

Objective: To determine the anti-proliferative effect (IC50 for cell growth) of a test compound.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for several cell divisions (e.g., 48-72 hours).

  • Reagent Addition: Add a tetrazolium salt reagent (e.g., MTS or MTT) to each well.

  • Color Development: Incubate for 1-4 hours. Metabolically active, viable cells will convert the tetrazolium salt into a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Normalize the absorbance values to the control wells to determine the percentage of cell viability. Plot viability against the logarithm of compound concentration to calculate the IC50 for cell growth.

Conclusion and Future Perspectives

The comparison between KMH-233 and phenylalanine derivatives highlights two distinct but complementary strategies for targeting the LAT1 transporter. KMH-233 represents a targeted, pure-inhibitor approach aimed at exploiting the metabolic vulnerability of cancer cells by inducing amino acid starvation. Its selectivity and potency make it a promising candidate for further development, especially in combination therapies. [4][6] Phenylalanine derivatives, on the other hand, offer a versatile platform for medicinal chemistry. [][8]Their true strength lies in their adaptability; they can be engineered into potent inhibitors that mimic the action of KMH-233 or transformed into sophisticated drug delivery vehicles that leverage the transporter's activity to achieve targeted therapeutic effects. [1][9] The choice of which strategy to pursue—inhibition or delivery—will depend on the specific disease context, the nature of the therapeutic payload, and the desired clinical outcome. Both approaches validate LAT1 as a critical target in modern drug development and offer exciting avenues for creating next-generation therapeutics for cancer and other challenging diseases.

References

  • Huttunen KM, et al. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. J Med Chem. 2016;59(12):5740-5751. [Link]

  • CD Biosynsis. Phenylalanine Derivatives. CD Biosynsis. [Link]

  • Wikipedia. Phenylalanine. Wikipedia. [Link]

  • Singh, N., et al. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. Int J Mol Sci. 2018;19(12):4047. [Link]

  • ResearchGate. Chemical structures of LAT1-inhibitor 1 (KMH-233), JPH203,... ResearchGate. [Link]

  • El-Gazzar, M.G.A., et al. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J Org Chem. 2020;16:1016-1044. [Link]

  • Zhang, N., et al. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Bioorg Chem. 2022;128:106069. [Link]

  • Yan, R., et al. Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. Cell Res. 2021;31(6):653-665. [Link]

  • Taylor & Francis Online. Emerging therapeutic and cosmeceutical applications of phenylalanine and its metabolites. Taylor & Francis. [Link]

  • Taylor & Francis Online. L-TYPE AMINO ACID. Taylor & Francis. [Link]

  • Puris, E., et al. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Pharmaceutics. 2022;14(11):2494. [Link]

  • Sinor, A.D., et al. Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke. 2004;35(5):1202-7. [Link]

  • PubMed. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein. PubMed. [Link]

  • MDPI. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. MDPI.com. [Link]

  • PubMed. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. PubMed. [Link]

Sources

Comparative

Product Comparison Guide: KMH-233 Efficacy in Cisplatin-Resistant Cancer Models

Executive Summary KMH-233 is a highly selective, slowly reversible inhibitor of the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) .[1] Unlike first-generation inhibitors (e.g., BCH) or the rapid-equilibrium kinetics of J...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

KMH-233 is a highly selective, slowly reversible inhibitor of the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) .[1] Unlike first-generation inhibitors (e.g., BCH) or the rapid-equilibrium kinetics of JPH203, KMH-233 exhibits a unique "slow-off" binding profile that provides sustained suppression of leucine uptake.

This guide evaluates KMH-233 specifically in the context of cisplatin-resistant cancer cell lines . Resistance to platinum-based chemotherapy is frequently driven by metabolic reprogramming, specifically the upregulation of LAT1 to fuel the mTORC1 pathway and evade apoptosis. KMH-233 functions as a chemosensitizer, restoring cisplatin efficacy by starving the tumor cell of essential amino acids and collapsing the pro-survival mTOR signaling axis.

Key Differentiator: While less potent in absolute IC50 terms regarding uptake inhibition compared to JPH203, KMH-233 demonstrates superior hemocompatibility and a distinct temporal inhibition profile that potentiates cisplatin cytotoxicity at low micromolar concentrations (25 µM) without the systemic toxicity risks associated with non-selective transport inhibitors.

Mechanistic Profile & Signaling Pathway[2][3]

To understand the efficacy of KMH-233, one must analyze the resistance mechanism it targets. Cisplatin-resistant cells often overexpress LAT1 to maintain high intracellular levels of Leucine, a direct activator of mTORC1. Activated mTORC1 inhibits autophagy and promotes cell survival, neutralizing the DNA-damage signals induced by cisplatin.

Mechanism of Action Diagram

The following diagram illustrates how KMH-233 intervenes in the resistance pathway.

KMH233_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Resistant Phenotype) Leucine_Out L-Leucine LAT1 LAT1 Transporter (Overexpressed) Leucine_Out->LAT1 Uptake KMH233 KMH-233 (Inhibitor) KMH233->LAT1 Slowly Reversible Inhibition Cisplatin Cisplatin DNADamage DNA Adducts Cisplatin->DNADamage Induces Leucine_In Intracellular Leucine LAT1->Leucine_In Transport mTORC1 mTORC1 Complex (Hyperactivated) Leucine_In->mTORC1 Activates Autophagy Autophagy (Suppressed) mTORC1->Autophagy Inhibits Apoptosis Apoptosis (Blocked) mTORC1->Apoptosis Inhibits DNADamage->Apoptosis Triggers

Figure 1: KMH-233 blocks LAT1-mediated Leucine uptake, preventing mTORC1 activation.[2] This removes the "survival brake" (mTOR-mediated inhibition of apoptosis), thereby allowing Cisplatin-induced DNA damage to successfully trigger cell death.

Comparative Efficacy Analysis

In drug development, selecting the right LAT1 inhibitor is critical. Below is a direct comparison of KMH-233 against the clinical benchmark (JPH203) and the traditional non-selective inhibitor (BCH).

Technical Specification Comparison
FeatureKMH-233 JPH203 (KYT-0353) BCH
Selectivity High (LAT1 vs LAT2)High (LAT1 vs LAT2)Low (Non-selective System L)
Binding Kinetics Slowly Reversible (Sustained effect)Rapid Equilibrium (Competitive)Competitive
IC50 (Leucine Uptake) ~18 µM~0.06 - 0.14 µM~72 - 167 µM
IC50 (Cell Growth) ~124 µM (Single agent)~4.1 µM (Single agent)> 5 mM
Hemocompatibility Excellent (<25 µM)Risk of off-target effectsPoor
Mechanism in Combo Sensitizer (Potentiates Cisplatin)Cytotoxic (Single/Combo)Weak Sensitizer
Performance in Cisplatin Combination (MCF-7 Model)

Data sourced from Huttunen et al., J. Med.[3] Chem. 2016.[1][4]

While JPH203 is more potent as a single agent, KMH-233 excels as a combination partner . In high-LAT1 expressing cells (e.g., MCF-7), the following synergy was observed:

  • Cisplatin Alone (100 µM): ~20-30% growth inhibition (Resistant phenotype behavior).

  • KMH-233 Alone (25 µM): Negligible growth inhibition (<10%).

  • Combination (Cisplatin 100 µM + KMH-233 25 µM): >50% growth inhibition. [1]

Interpretation: KMH-233 at non-toxic concentrations effectively re-sensitizes cells to platinum therapy. This "silent" sensitization is advantageous for reducing systemic toxicity, as the inhibitor does not kill healthy cells with basal LAT1 expression but critically compromises the metabolic flexibility of high-demand tumor cells.

Experimental Protocols for Validation

To validate KMH-233 efficacy in your specific cisplatin-resistant cell line (e.g., A2780cis, KYSE520, or generated resistant variants), follow this self-validating workflow.

Workflow Diagram

Experimental_Workflow cluster_treat Treatment Groups (24h - 72h) Start Cell Seeding (Resistant Line) Grp1 Vehicle Control Start->Grp1 Grp2 Cisplatin (Gradient) Start->Grp2 Grp3 KMH-233 (Fixed 25 µM) Start->Grp3 Grp4 Combo (Cisplatin + KMH-233) Start->Grp4 Assay1 MTT/CCK-8 (Viability) Grp1->Assay1 Grp2->Assay1 Grp3->Assay1 Grp4->Assay1 Assay2 Annexin V/PI (Apoptosis) Grp4->Assay2 Assay3 Western Blot (mTOR/p-S6K) Grp4->Assay3 Analysis Calculate CI (Combination Index) Assay1->Analysis IC50 Shift

Figure 2: Validation workflow. The critical step is using a fixed sub-lethal concentration of KMH-233 (typically 25 µM) against a gradient of Cisplatin to calculate the Combination Index (CI).

Detailed Protocol: Synergistic Viability Assay

Objective: Determine if KMH-233 restores cisplatin sensitivity.

  • Preparation:

    • Dissolve KMH-233 in DMSO to create a 25 mM stock.

    • Crucial Step: KMH-233 has low solubility in aqueous media. Use a solubility enhancer (e.g., 20% SBE-β-CD in saline) or ensure DMSO concentration in the final well is <0.5% but sufficient to keep the compound in solution.

  • Seeding:

    • Seed cisplatin-resistant cells (e.g., 5,000 cells/well) in 96-well plates. Allow 24h attachment.

  • Treatment:

    • Arm A (Control): Media + Vehicle.

    • Arm B (Cisplatin): Serial dilution (e.g., 0.1 µM to 100 µM).

    • Arm C (KMH-233): Fixed concentration (25 µM).[1] Note: This concentration is selected because it is hemocompatible and below the IC50 for single-agent toxicity, isolating the sensitizing effect.

    • Arm D (Combo): Cisplatin (Serial) + KMH-233 (Fixed 25 µM).

  • Incubation:

    • Incubate for 72 hours. Rationale: Amino acid starvation effects are time-dependent and require sufficient duration to deplete intracellular pools and downregulate mTOR.

  • Readout:

    • Perform MTT or CCK-8 assay.

    • Success Metric: A left-shift in the Cisplatin IC50 curve in Arm D compared to Arm B. Calculate Combination Index (CI) using the Chou-Talalay method; CI < 1.0 indicates synergy.

Mechanistic Confirmation (Western Blot)

To prove the mechanism is LAT1-dependent:

  • Target: Phospho-p70 S6 Kinase (Thr389) or Phospho-4E-BP1.

  • Expectation: Cisplatin-resistant cells will show high basal p-S6K. Treatment with KMH-233 (alone or combo) should significantly reduce p-S6K levels, confirming mTORC1 suppression.

Conclusion & Recommendations

KMH-233 represents a strategic tool for researchers investigating metabolic vulnerabilities in chemoresistant cancers. While it may not possess the nanomolar potency of JPH203, its slow reversibility and high selectivity make it an ideal candidate for combination therapies where sustained, low-level inhibition of amino acid transport is required to sensitize tumors without inducing acute systemic toxicity.

Recommendation for Researchers:

  • Use KMH-233 when investigating the reversibility of cisplatin resistance in LAT1-high solid tumors (Breast, Prostate, Gastric).

  • Utilize the 25 µM fixed-dose protocol to isolate the potentiating effect from single-agent cytotoxicity.

  • Always verify LAT1 expression levels (via Western Blot or qPCR) in your resistant cell line prior to treatment, as efficacy is strictly LAT1-dependent.

References

  • Huttunen, K. M., et al. (2016). "A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells."[1] Journal of Medicinal Chemistry, 59(12), 5740–5751.[1]

  • Huttunen, J., & Huttunen, K. M. (2022). "The Role of Transporters in Future Chemotherapy." CHIMIA, 76(5), 454.

  • Oda, K., et al. (2010). "L-type amino acid transporter 1 inhibitors inhibit tumor cell growth."[5] Cancer Science, 101(1), 173-179.[5] (Contextual grounding for LAT1 inhibition in resistance).

  • MedChemExpress. "KMH-233 Product Datasheet & Biological Activity." (Technical specifications and solubility data).

Sources

Validation

KMH-233: Binding Affinity and Competitive Profiling Against Natural LAT1 Substrates

Topic: KMH-233 binding affinity relative to natural substrates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The KMH-233 Profile KMH-233...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: KMH-233 binding affinity relative to natural substrates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The KMH-233 Profile

KMH-233 is a synthetic, high-specificity inhibitor of the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) .[1][2] Unlike first-generation inhibitors (e.g., BCH) that lack selectivity, or ultra-potent analogs (e.g., JPH203) that may exhibit rapid clearance or off-target effects, KMH-233 occupies a unique pharmacological niche. It functions as a slowly reversible competitive inhibitor , a kinetic property that prolongs its residence time at the transporter active site, effectively blocking the uptake of essential amino acids required for cancer cell proliferation (mTORC1 signaling).

This guide objectively compares the binding affinity of KMH-233 against natural LAT1 substrates (Leucine, Phenylalanine, Histidine) and benchmark inhibitors, providing a data-driven framework for its application in oncology and drug delivery research.

Comparative Binding Affinity Matrix

The following data synthesizes experimental results from radioligand uptake assays (specifically [


C]-L-Leucine inhibition) in LAT1-overexpressing cell lines (e.g., MCF-7, HEK-hLAT1).[3]
Table 1: KMH-233 vs. Natural Substrates & Competitors
CompoundClassificationAffinity Parameter (

or

)
Relative Potency (vs. Leucine)Kinetic Profile
KMH-233 Synthetic Inhibitor

µM
1.4x Higher Affinity Slowly Reversible
L-Leucine Natural Substrate (Ref)

µM
1.0 (Baseline)Rapid Transport
L-Phenylalanine Natural Substrate

µM
1.6x Higher AffinityRapid Transport
L-Histidine Natural Substrate

µM
0.9x Lower AffinityRapid Transport
JPH203 Synthetic Inhibitor

µM
~180x Higher AffinityReversible
BCH Classic Inhibitor

µM
0.2x Lower AffinityReversible (Non-selective)

Expert Insight: While JPH203 displays nanomolar potency, KMH-233's


 of ~18 µM is strategically significant. It closely matches the physiological 

of L-Leucine (~25 µM), allowing it to compete effectively at physiological amino acid concentrations. Its slow off-rate implies that once bound, it occludes the channel for a duration exceeding that of a simple rapid-equilibrium competitor, potentially sustaining inhibition even when free drug levels fluctuate.

Mechanistic Action & Signaling Impact

KMH-233 does not merely block a pore; it disrupts a critical nutrient-sensing cascade. By preventing the influx of Leucine, KMH-233 starves the intracellular amino acid pool, preventing the activation of mTORC1 (mechanistic Target of Rapamycin Complex 1).

Figure 1: The KMH-233 Blockade Pathway

The diagram below illustrates the causal chain from LAT1 inhibition to apoptosis.

LAT1_Pathway Ext_Leu Extracellular L-Leucine LAT1 LAT1 / CD98hc Transporter Complex Ext_Leu->LAT1 Natural Influx KMH KMH-233 (Inhibitor) KMH->LAT1 Competitive Binding (Slow Dissociation) Int_Leu Intracellular L-Leucine Accumulation LAT1->Int_Leu Transport Autophagy Autophagy & Apoptosis LAT1->Autophagy Blockade leads to Sensors Leucine Sensors (Sestrin2, CASTOR1) Int_Leu->Sensors Ligand Binding mTORC1 mTORC1 Activation Sensors->mTORC1 RAG GTPase Signaling Growth Protein Synthesis & Cell Proliferation mTORC1->Growth Phosphorylation (S6K1, 4E-BP1)

Caption: KMH-233 competitively binds LAT1, preventing Leucine influx. This starvation signal inhibits mTORC1, shifting cell state from proliferation to apoptosis.

Experimental Protocol: Validating Binding Affinity

To verify the affinity of KMH-233 relative to natural substrates in your own lab, use the cis-inhibition [


C]-L-Leucine Uptake Assay . This protocol is the gold standard for determining 

values for LAT1 ligands.
Protocol: cis-Inhibition Radioligand Uptake

Prerequisites:

  • Cell Line: MCF-7 or HEK-293 stably expressing hLAT1.

  • Tracer: L-[

    
    C]-Leucine (Specific Activity > 300 mCi/mmol).
    
  • Buffer: HBSS (Na

    
    -free choline chloride buffer is optional to exclude Na
    
    
    
    -dependent transporters, though LAT1 is Na
    
    
    -independent).

Step-by-Step Workflow:

  • Cell Seeding:

    • Seed cells in 24-well plates (density

      
       cells/well).
      
    • Culture for 48 hours until 80-90% confluence.

  • Pre-Incubation (Equilibration):

    • Remove culture medium.

    • Wash cells

      
       with pre-warmed (
      
      
      
      C) HBSS.
    • Incubate in HBSS for 10 minutes at

      
      C to deplete intracellular amino acid pools.
      
  • Uptake Reaction (The Critical Step):

    • Prepare uptake solution: HBSS containing 0.76 µM L-[

      
      C]-Leucine  (tracer) + Variable Concentration of KMH-233  (Range: 0.1 µM to 1000 µM).
      
    • Control: Tracer only (Total Uptake).

    • Blank: Tracer + 10 mM BCH (Non-specific binding).

    • Add 250 µL uptake solution to cells.[3]

    • Incubate for exactly 5 minutes at room temperature (Initial rate conditions).

  • Termination:

    • Aspirate uptake solution rapidly.

    • Wash cells

      
       with ice-cold HBSS immediately to stop transport.
      
  • Lysis & Quantification:

    • Lyse cells with 0.1 M NaOH (250 µL/well) for 60 mins.

    • Mix lysate with scintillation cocktail.

    • Measure CPM (Counts Per Minute) via liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: (Sample CPM - Blank CPM).

    • Plot % Uptake vs. Log[KMH-233].

    • Fit to non-linear regression (Sigmoidal dose-response) to derive

      
      .
      
Figure 2: Experimental Workflow Logic

Protocol_Flow Step1 1. Seed Cells (LAT1+) Step2 2. Deplete AA Pools (10 min HBSS) Step1->Step2 Step3 3. Add Tracer ([14C]-Leu + KMH-233) Step2->Step3 Step4 4. Stop Reaction (Ice-Cold Wash) Step3->Step4 Step5 5. Scintillation Counting Step4->Step5

Caption: Step-wise workflow for determining competitive inhibition constants (


) of KMH-233.

References

  • Huttunen, K. M., et al. (2016). A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells.[1][2][4] Journal of Medicinal Chemistry, 59(12), 5740–5751.

  • Napolitano, L., et al. (2015).[5] LAT1 is the transport competent unit of the LAT1/CD98hc heterodimeric amino acid transporter. The International Journal of Biochemistry & Cell Biology, 67, 25-33.

  • Singh, N., & Ecker, G. F. (2018). Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1.[6] International Journal of Molecular Sciences, 19(5), 1278.

  • Oda, K., et al. (2010). L-Type amino acid transporter 1 inhibitors inhibit tumor cell growth.[1][2][6][7] Cancer Science, 101(1), 173–179.

Sources

Safety & Regulatory Compliance

Safety

KMH-233 Proper Disposal Procedures: A Technical Guide for Research Laboratories

Executive Summary & Chemical Profile KMH-233 (CAS: 1941174-13-5) is a potent, selective, and reversible inhibitor of the L-type amino acid transporter 1 (LAT1/SLC7A5).[1][2][3] It is primarily used in oncology research t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

KMH-233 (CAS: 1941174-13-5) is a potent, selective, and reversible inhibitor of the L-type amino acid transporter 1 (LAT1/SLC7A5).[1][2][3] It is primarily used in oncology research to block the uptake of large neutral amino acids (e.g., Leucine) in cancer cells, thereby inhibiting mTOR signaling and cell proliferation.

Due to its high bioactivity and potential to potentiate the effects of cytotoxic drugs (e.g., Cisplatin, Bestatin), KMH-233 must be handled and disposed of with the rigor reserved for antineoplastic agents and high-potency active pharmaceutical ingredients (HPAPIs) .

Parameter Technical Specification
Chemical Class Imidazole/Pyridine Derivative
Target LAT1 (SLC7A5) Transporter
Solubility Soluble in DMSO; low solubility in water
Primary Hazard Potent Bioactive; Potential Reproductive/Cytotoxic Hazard
Storage -80°C (6 months); -20°C (1 month)

Mechanism of Action & Safety Implications

Understanding the mechanism is crucial for safety. KMH-233 blocks the transport of essential amino acids into the cell.[1][2] In a research setting, accidental exposure can disrupt amino acid homeostasis in the handler's tissues.

Figure 1: LAT1 Inhibition Pathway & Safety Critical Points

The following diagram illustrates the cellular mechanism of KMH-233, highlighting where the compound is active and why containment is critical.

KMH233_Mechanism Extracellular Extracellular Space (High Amino Acid Conc.) LAT1 LAT1 Transporter (SLC7A5) Extracellular->LAT1 Substrate Binding Intracellular Intracellular Space LAT1->Intracellular Transport (Blocked) KMH233 KMH-233 (Inhibitor) KMH233->LAT1 Blocks Transport (IC50 ~18 µM) mTOR mTORC1 Signaling Intracellular->mTOR Activates Leucine L-Leucine Leucine->LAT1 Competes Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: KMH-233 competitively binds to LAT1, preventing Leucine uptake. This disruption of mTOR signaling necessitates strict containment to prevent physiological effects in personnel.

Waste Stream Segregation & Disposal Protocols

Effective disposal requires separating KMH-233 waste based on its physical state and concentration. Do not dispose of KMH-233 down the drain.

Solid Waste (Pure Compound & Contaminated Solids)

Includes: Expired powder, weighing boats, contaminated gloves, pipette tips.

  • Collection: Place all solid waste into a yellow biohazard/chemical waste bag labeled "Cytotoxic/Antineoplastic Waste."

  • Secondary Containment: Seal the bag and place it inside a rigid, puncture-resistant container (e.g., a wide-mouth drum).

  • Labeling: Affix a hazardous waste label detailing:

    • Chemical Name: KMH-233 (LAT1 Inhibitor)[1][2][3][4][5][6][7][8][9]

    • Constituents: Imidazole/Pyridine derivative[8]

    • Hazard: Toxic, Bioactive[7]

  • Disposal Method: High-temperature Incineration (via licensed waste contractor).

Liquid Waste (Stock Solutions & Media)

Includes: DMSO stock solutions, cell culture media >1 µM concentration.

  • Solvent Segregation:

    • DMSO Stocks: Collect in "Halogenated/Organic Solvent" waste containers. Do not mix with aqueous acids or oxidizers.

    • Aqueous Media: Collect in "Aqueous Toxic" waste containers.

  • Deactivation (Optional but Recommended for Aqueous Waste):

    • While specific chemical quenching data is proprietary, treating aqueous waste with 10% sodium hypochlorite (Bleach) for 30 minutes can oxidize biological residues, though it may not fully degrade the synthetic inhibitor. Therefore, incineration remains the primary requirement for the chemical itself.

  • Disposal Method: Fuel blending or Incineration.

Figure 2: Disposal Decision Logic

Follow this flowchart to determine the correct waste stream for your specific experimental output.

Disposal_Workflow Start Identify Waste Type IsSolid Is it Solid? Start->IsSolid SolidPath Pure Powder / Contaminated Items (Tips, Gloves, Tubes) IsSolid->SolidPath Yes LiquidPath Liquid Solution IsSolid->LiquidPath No SolidBin Yellow Cytotoxic Waste Bin (Rigid Container) SolidPath->SolidBin IsStock Is it Stock Solution? (DMSO/Ethanol) LiquidPath->IsStock HighConc Organic Solvent Waste (Segregate Halogenated) IsStock->HighConc Yes (>1mM) LowConc Aqueous/Media Waste IsStock->LowConc No (<1mM) Final High-Temp Incineration (Licensed Contractor) HighConc->Final LowConc->Final SolidBin->Final

Caption: Decision tree for segregating KMH-233 waste. All paths ultimately lead to incineration to ensure complete destruction of the bioactive pharmacophore.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

Scenario Immediate Action Cleanup Protocol
Powder Spill Evacuate area; Don double nitrile gloves and N95/P100 respirator.Cover with wet paper towels to prevent dust. Scoop into hazardous waste container. Wash area with soap and water.
Liquid Spill (DMSO) Ventilate area (DMSO penetrates skin rapidly).Absorb with vermiculite or chem-pads. Place in sealed bag. Do not use paper towels alone (DMSO can leach through).
Skin Contact Remove contaminated clothing immediately.Wash skin with mild soap and water for 15 minutes. Seek medical attention if irritation persists.

Regulatory Compliance & References

All disposal procedures must align with local regulations (e.g., RCRA in the US, COSHH in the UK). KMH-233 is a research chemical; therefore, if not explicitly listed on RCRA P/U lists, it defaults to the characteristic of Toxic Waste based on its LD50/IC50 profile.

References
  • Huttunen, K. M., et al. (2016).[2] "A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells."[1][2][8] Journal of Medicinal Chemistry.

  • MedChemExpress. (2024). "KMH-233 Safety Data Sheet & Product Information." MedChemExpress.

  • Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER)." United States Department of Labor.

  • National Institutes of Health (NIH). "Guidelines for the Disposal of Antineoplastic Agents." NIH Division of Safety.

Sources

Handling

Executive Safety Summary: The "Why" Behind the Protocol

As researchers, we often treat small molecule inhibitors as generic white powders. This is a critical error with KMH-233 .

Author: BenchChem Technical Support Team. Date: March 2026

As researchers, we often treat small molecule inhibitors as generic white powders. This is a critical error with KMH-233 .

KMH-233 is a potent, reversible, and selective inhibitor of LAT1 (L-type Amino Acid Transporter 1 / SLC7A5) [1].[1][2][3] LAT1 is not merely a cancer target; it is the primary transporter responsible for ferrying large neutral amino acids (leucine, phenylalanine) across the Blood-Brain Barrier (BBB) and into the central nervous system [2].

The Safety Logic: Because KMH-233 is designed to cross biological membranes and inhibit essential nutrient transport at micromolar concentrations (IC50 ≈ 18 µM) [1], accidental inhalation or transdermal absorption poses a theoretical risk of disrupting your own CNS amino acid homeostasis. Furthermore, as it is often used to potentiate cytotoxic agents like Cisplatin [1], cross-contamination risks in the hood are elevated.

We treat KMH-233 as a Performance-Based Level of Exposure Classification (PBLEC) Category 4 compound (High Potency) due to its specific biological targeting and lack of established Occupational Exposure Limits (OEL).

The Barrier System: PPE & Engineering Controls

Safety is not a coat; it is a system. We utilize a "Swiss Cheese" model where PPE is the final redundancy, not the primary defense.

Table 1: PPE & Containment Matrix
Protection LayerComponentSpecificationScientific Rationale
Primary (Engineering) Containment Class II, Type A2 Biosafety Cabinet (BSC) or Chemical Fume HoodPrevents aerosolization of the powder form, which is the highest risk vector for KMH-233.
Secondary (Body) Outerwear Tyvek® IsoClean® (or equivalent) closed-front gown with elastic cuffsStandard cotton lab coats are porous. Tyvek prevents powder entrapment in fabric fibers.
Tertiary (Hand) Gloves Double-gloving: 1. Inner: Nitrile (4 mil)2. Outer: Extended-cuff Nitrile (6-8 mil)KMH-233 is lipophilic (to cross membranes). Double gloving creates a breakthrough barrier and allows outer glove removal if contaminated.
Quaternary (Respiratory) RPE N95 (minimum) or N100 respirator if outside hoodOnly required if weighing must occur outside a BSC (strongly discouraged).
Ocular Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for powders that can drift around side shields.

Biological Mechanism & Risk Visualization

To understand the gravity of the safety protocol, one must visualize the biological pathway KMH-233 disrupts. The diagram below illustrates the physiological role of LAT1 and how KMH-233 intervenes, highlighting why exposure control is critical.

KMH233_Mechanism_Safety cluster_physiology Physiological Context cluster_intervention KMH-233 Action Dietary_AA Dietary Amino Acids (Leucine/Phenylalanine) LAT1 LAT1 Transporter (SLC7A5) Dietary_AA->LAT1 Substrate BBB Blood-Brain Barrier (Endothelial Cells) CNS_Homeostasis CNS Homeostasis & Neurotransmission BBB->CNS_Homeostasis Nutrient Supply KMH_233 KMH-233 (Inhibitor) KMH_233->LAT1 Inhibits (IC50=18µM) LAT1->BBB Transport Mechanism Blockage Transport Blockade LAT1->Blockage In presence of KMH-233 Blockage->CNS_Homeostasis Disrupts Supply

Figure 1: Mechanism of Action for KMH-233.[1] The compound blocks the LAT1 transporter, essential for amino acid delivery across the Blood-Brain Barrier.[4] Uncontrolled exposure poses a risk to this homeostatic pathway.

Operational Protocol: Handling & Solubilization

Objective: Prepare a 10 mM stock solution in DMSO without operator exposure. Prerequisite: All PPE from Table 1 must be donned before entering the lab zone.

Step 1: Preparation of the Workspace
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. KMH-233, like many organic inhibitors, can be electrostatically charged, causing "fly-away" powder.

  • Surface Protection: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture invisible micro-spills.

  • Solvent Readiness: Pre-measure DMSO (Dimethyl Sulfoxide) using a positive-displacement pipette. Note: DMSO is a penetrant carrier; if it dissolves KMH-233 and touches your skin, it will carry the inhibitor directly into your bloodstream.

Step 2: The Weighing Procedure (The Critical Step)

Rationale: This is the moment of highest risk for inhalation exposure.

  • Place the analytical balance inside the fume hood/BSC.

  • Tare a pre-labeled amber glass vial (KMH-233 is light sensitive—store stocks in amber glass) [1].

  • Using a disposable anti-static spatula, transfer the powder directly into the vial.

    • Technique: Do not tap the spatula against the vial rim; this creates aerosol dust. Roll the spatula handle to gently dislodge powder.

  • Cap the vial immediately after weighing.

  • Wipe the exterior of the vial with a Kimwipe dampened with 70% Ethanol before removing it from the balance.

Step 3: Solubilization
  • Add the pre-measured DMSO to the vial.

  • Vortex inside the hood until fully dissolved.

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles which degrade efficacy.

  • Storage: Store at -80°C (stable for 6 months) or -20°C (stable for 1 month) [1].

Waste Disposal & Decontamination

Because KMH-233 is a bioactive research chemical, it cannot be disposed of in general waste.

  • Solid Waste: All gloves, weigh boats, and contaminated paper towels must be placed in a yellow biohazard/chemical incineration bag .

  • Liquid Waste: Collect in a dedicated "Cytotoxic/High Potency" liquid waste stream. Do not mix with general organic solvents if your facility separates halogenated/non-halogenated waste—keep it with the "Toxic" stream.

  • Spill Protocol:

    • Powder Spill: Do not sweep. Cover with wet paper towels (to prevent dust) and wipe up. Clean area with 10% bleach followed by water.

    • Liquid Spill (DMSO): Absorb immediately.[5] Double-glove removal is mandatory immediately after cleanup due to DMSO permeation.

References

  • Huttunen, K. M., et al. (2016).[1] A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells.[1] Journal of Medicinal Chemistry, 59(12), 5740–5751.[1] [Link]

  • ResearchGate. (n.d.). Chemical structures of LAT1-inhibitor 1 (KMH-233).[1][3][6] Retrieved February 27, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KMH-233
Reactant of Route 2
KMH-233
© Copyright 2026 BenchChem. All Rights Reserved.